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Core Science & Biosynthesis

Foundational

physicochemical properties of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine

Title: Physicochemical Properties and Medicinal Chemistry of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine Introduction & Pharmacological Relevance The imidazo[1,2-b]pyridazine scaffold is a highly privileged bicyclic he...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Physicochemical Properties and Medicinal Chemistry of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine

Introduction & Pharmacological Relevance

The imidazo[1,2-b]pyridazine scaffold is a highly privileged bicyclic heteroaromatic system in modern drug discovery, serving as the core pharmacophore for numerous targeted therapeutics, including the third-generation kinase inhibitor ponatinib[1][2]. Within this chemical space, 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine represents a highly specialized building block. The strategic placement of a primary amine at the C2 position and a pyridin-3-yl moiety at the C6 position creates a versatile molecule capable of bidentate hinge-binding and deep affinity pocket penetration in various kinase domains[3][4].

This technical guide provides an in-depth analysis of the physicochemical properties, structural-activity relationships (SAR), and validated synthetic protocols for this compound, designed for researchers optimizing kinase inhibitors targeting PI3K/mTOR, ROCK2, CDK12/13, and GSK-3β[3][4][5][6].

Physicochemical Profiling & ADME Implications

The dictate its pharmacokinetic (PK) behavior, solubility, and membrane permeability. The fusion of the electron-rich imidazole ring with the electron-deficient pyridazine ring creates a unique push-pull electronic system.

The compound exhibits a balanced lipophilicity (cLogP ~1.5), which is critical for maintaining aqueous solubility while ensuring sufficient cell membrane permeability—a key requirement for central nervous system (CNS) penetrance in targets like GSK-3β[6]. The Topological Polar Surface Area (TPSA) is optimally positioned below 90 Ų, favoring oral bioavailability.

Table 1: Key Physicochemical Parameters

ParameterValue / EstimatePharmacological Implication
Molecular Formula C₁₁H₉N₅N/A
Molecular Weight 211.23 g/mol Highly efficient ligand efficiency (LE); ideal for fragment-based drug discovery (FBDD).
cLogP 1.2 – 1.8Balanced lipophilicity; optimal for oral absorption and avoiding nonspecific lipophilic toxicity[3].
pKa (Pyridine N) ~5.2 (Basic)Partially protonated in the acidic microenvironments of tumors; neutral at physiological pH (7.4).
pKa (Imidazopyridazine N1) ~4.5 (Basic)Acts primarily as a hydrogen bond acceptor in the kinase hinge region.
pKa (C2-Amine) ~11.4 (Acidic)Poorly basic due to resonance with the aromatic core; can act as a hydrogen bond donor[7].
TPSA ~68.9 ŲExcellent for membrane permeability; suitable for blood-brain barrier (BBB) penetration[6].

Mechanistic SAR in Kinase Inhibition

The structural architecture of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine is evolutionarily optimized for ATP-competitive kinase inhibition. The causality behind its binding efficacy lies in the spatial orientation of its three primary domains:

  • The Imidazo[1,2-b]pyridazine Core (Hinge Binder): The N1 atom (or N5, depending on the specific kinase conformation) acts as a critical hydrogen bond acceptor. It interacts directly with the backbone amide NH of the hinge region (e.g., Val851 in PI3Kα or Met172 in ROCK2)[3][4].

  • The C6-Pyridin-3-yl Group (Affinity Pocket): The pyridin-3-yl substituent projects into the hydrophobic affinity pocket. The nitrogen on the pyridine ring can form secondary hydrogen bonds with conserved lysine or serine residues (e.g., Lys802 in mTOR), while the aromatic ring engages in π-π stacking with residues like Trp780[4].

  • The C2-Amine Group (Solvent-Exposed Region): The primary amine is typically oriented toward the solvent-exposed region of the ATP binding site. It serves as an anchor for further derivatization (e.g., amidation or Buchwald-Hartwig cross-coupling) to tune solubility, or it can form direct hydrogen bonds with acidic residues like Asp232 at the pocket entrance[3][8].

KinaseBinding A 6-Pyridin-3-ylimidazo [1,2-b]pyridazin-2-amine B Imidazo[1,2-b]pyridazine Core (Hinge Binder) A->B Scaffold Base C 2-Amine Group (Solvent-Exposed / H-Bond) A->C C2 Modification D 6-Pyridin-3-yl Group (Affinity Pocket / π-π) A->D C6 Modification E Kinase Inhibition (PI3K, ROCK2, CDK12) B->E H-bond to Val/Met C->E Asp Interaction D->E Lys/Ser Interaction

Diagram 1: Pharmacophoric mapping of the compound within typical kinase ATP-binding pockets.

Validated Synthetic Methodology

The synthesis of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine relies on a robust, two-step convergent pathway. The logic of this sequence dictates that the bicyclic core must be constructed first via a cyclization reaction, followed by the installation of the pyridine ring via palladium-catalyzed cross-coupling. The C6-chloro group of the intermediate is highly activated toward oxidative addition by palladium due to the electron-withdrawing nature of the pyridazine ring[2][9].

Synthesis S1 3-Amino-6-chloropyridazine + 2-Bromoacetonitrile S2 Cyclization (NaHCO3, IPA, 100°C) Nucleophilic Substitution & Ring Closure S1->S2 S3 6-Chloroimidazo[1,2-b]pyridazin-2-amine (Key Intermediate) S2->S3 -HBr, -H2O S4 Suzuki-Miyaura Coupling + Pyridin-3-ylboronic acid (Pd Catalyst) S3->S4 S5 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine (Final Product) S4->S5 Cross-Coupling

Diagram 2: Step-by-step synthetic workflow for 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine.

Step-by-Step Experimental Protocol

Step 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazin-2-amine Rationale: 2-Bromoacetonitrile is utilized as a two-carbon electrophile. The exocyclic amine of 3-amino-6-chloropyridazine attacks the methylene carbon, followed by intramolecular cyclization onto the nitrile group to form the 2-amine[10].

  • Setup: In a sealed pressure tube, suspend 3-amino-6-chloropyridazine (1.0 eq) and 2-bromoacetonitrile (1.2 eq) in anhydrous isopropanol (IPA).

  • Base Addition: Add sodium bicarbonate (NaHCO₃) (1.5 eq). Causality: A mild base is strictly required to neutralize the generated HBr without causing unwanted hydrolysis of the nitrile or over-alkylation of the amine.

  • Reaction: Heat the mixture to 100 °C for 2–4 hours. Monitor progression via Thin Layer Chromatography (TLC) (Eluent: 5% MeOH in DCM).

  • Workup (Self-Validation): Cool to room temperature. Concentrate the solvent under reduced pressure. Partition the residue between EtOAc and H₂O. Extract the organic layer, dry over Na₂SO₄, and concentrate. Confirm the intermediate mass via LC-MS ([M+H]⁺ ≈ 169.0).

Step 2: Suzuki-Miyaura Cross-Coupling Rationale: The C6-chloride is selectively targeted by the Pd(0) catalyst. Potassium carbonate acts as the base to activate the boronic acid via the formation of a highly reactive boronate complex[9].

  • Setup: In a thoroughly degassed Schlenk flask, combine 6-chloroimidazo[1,2-b]pyridazin-2-amine (1.0 eq), pyridin-3-ylboronic acid (1.2 eq), and K₂CO₃ (2.5 eq) in a solvent mixture of DMF/H₂O (4:1 v/v).

  • Catalyst Addition: Under a positive flow of N₂, add Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 eq).

  • Reaction: Heat the mixture at 90 °C for 12 hours under an inert atmosphere.

  • Purification: Cool the mixture, dilute with EtOAc, and wash extensively with brine to remove DMF. Dry the organic phase and purify via flash column chromatography (gradient: 0–10% MeOH in DCM).

  • Validation: Analyze the final product via ¹H NMR (DMSO-d₆) to confirm the presence of the characteristic imidazo[1,2-b]pyridazine protons and the downfield pyridine protons. Confirm final purity (>95%) via HPLC.

References

  • BenchChem. "2-Amino-6-chloroimidazo[1,2-b]pyridazine | 887625-09-4". BenchChem.
  • American Chemical Society. "Development of imidazo[1,2-b]pyridazine derivatives as potent CDK12/13 inhibitors and cyclin K degraders". Digitell Inc.
  • Journal of Medicinal Chemistry. "Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis".
  • Google Patents. "US8178534B2 - cMET inhibitors". Google.
  • Journal of Medicinal Chemistry. "Design, Structure–Activity Relationships, and In Vivo Evaluation of Potent and Brain-Penetrant Imidazo[1,2-b]pyridazines as Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors".
  • ResearchGate. "Synthesis of novel Imidazo [1,2-b] pyridazine derivatives and study of their biomedicinal efficacy". Chemical Biology Letters.
  • GuideChem. "Imidazo[1,2-b]pyridazine-2-carboxamide, 6-methoxy". GuideChem.
  • Journal of Medicinal Chemistry. "Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis".

Sources

Exploratory

Target Identification and Binding Affinity Profiling of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine: A Technical Guide

Executive Summary The imidazo[1,2-b]pyridazine core is a privileged scaffold in modern medicinal chemistry, famously utilized in the multi-targeted tyrosine kinase inhibitor ponatinib[1]. The specific derivative, 6-pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-b]pyridazine core is a privileged scaffold in modern medicinal chemistry, famously utilized in the multi-targeted tyrosine kinase inhibitor ponatinib[1]. The specific derivative, 6-pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine , represents a highly optimized pharmacophore designed for potent ATP-competitive kinase inhibition. Recent structural optimizations of this core have demonstrated profound efficacy against the Transforming Growth Factor-β-Activated Kinase 1 (TAK1) in multiple myeloma models[2], as well as acting as dual PI3K/mTOR inhibitors for idiopathic pulmonary fibrosis[3]. This whitepaper details the structural causality, target identification workflows, and binding affinity protocols required to validate this compound class.

Structural Biology & Pharmacophore Causality

To understand why 6-pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine is a potent kinase inhibitor, we must analyze its interactions within the highly conserved kinase ATP-binding pocket:

  • Hinge Binding (The Core & 2-Amine): The nitrogen atom at position 1 (N1) of the imidazo[1,2-b]pyridazine core and the exocyclic 2-amine act as a highly efficient bidentate hydrogen bond donor-acceptor pair. This pair anchors the molecule to the backbone amides of the kinase hinge region (e.g., Val851 in PI3K or analogous residues in TAK1)[3].

  • Selectivity Pocket (The 6-Pyridin-3-yl Moiety): The causality behind selecting the 6-(pyridin-3-yl) substitution lies in its spatial trajectory. It projects deep into the solvent-exposed affinity pocket. Molecular docking confirms that the pyridine ring can form critical π−π interactions or hydrogen bonds with key residues (such as Lys802 and Ser774 in PI3K), significantly enhancing kinome selectivity and thermodynamic binding affinity[3].

Pathway Ligand Growth Factors / Cytokines Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Kinase PI3K / TAK1 (Primary Targets) Receptor->Kinase Downstream1 AKT / mTOR / NF-κB Kinase->Downstream1 Inhibitor 6-Pyridin-3-ylimidazo [1,2-b]pyridazin-2-amine Inhibitor->Kinase Hinge Binding Downstream2 Cell Proliferation & Survival Downstream1->Downstream2

Caption: Mechanism of action for imidazo[1,2-b]pyridazine inhibitors targeting PI3K/TAK1 pathways.

Target Identification Strategy

Identifying the precise kinome profile of a novel 6-pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine analog requires a multi-tiered, orthogonal approach to separate on-target efficacy from off-target toxicity.

  • Kinome-Wide Screening (e.g., KINOMEscan): The compound is evaluated against a panel of >400 recombinant kinases using an active-site directed competition binding assay. This establishes a Gini coefficient for selectivity.

  • Activity-Based Protein Profiling (ABPP): To confirm intracellular target engagement, cell lysates are treated with the inhibitor, followed by a broad-spectrum kinase affinity probe. Targets bound by the inhibitor are depleted from the subsequent mass spectrometry pull-down, validating live-cell engagement.

Workflow A Compound Synthesis (Imidazo[1,2-b]pyridazine) B Kinome Profiling (>400 Kinases) A->B C Hit Validation (ADP-Glo IC50) B->C D Binding Kinetics (SPR: Kd, Kon, Koff) C->D E Cellular Efficacy (Target Engagement) D->E

Caption: Step-by-step workflow for kinase target identification and validation.

Experimental Protocols: Self-Validating Systems

As a standard of scientific integrity, functional inhibition and physical binding must be measured orthogonally. The following protocols detail how to establish this self-validating system.

High-Throughput Kinase Activity Assay (ADP-Glo)

Causality: The ADP-Glo assay measures the conversion of ATP to ADP. By setting the ATP concentration to the exact Km​ of the target kinase, the resulting IC50​ accurately reflects the true inhibition constant ( Ki​ ), preventing artificially inflated potencies.

Step-by-Step Methodology:

  • Reaction Setup: In a 384-well microplate, combine 10 ng of purified recombinant kinase (e.g., TAK1-TAB1 fusion or PI3Kα), 0.2 µg of specific substrate peptide, and the inhibitor in a 10-point dose-response series (1:3 dilutions starting at 10 µM).

  • Initiation: Add ATP at the predetermined Km​ concentration for the specific kinase. Incubate at 25°C for 60 minutes.

  • Termination: Add 5 µL of ADP-Glo™ Reagent to halt the kinase reaction and completely deplete any unreacted ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back into ATP, driving a luciferase/luciferin luminescent reaction. Incubate for 30 minutes.

  • Data Acquisition: Read luminescence on a microplate reader.

  • Self-Validation Check: Include a known reference inhibitor (e.g., Takinib for TAK1[2]) and a DMSO-only vehicle control. Ensure the assay window yields a Z′ -factor > 0.6 to confirm the IC50​ shift is target-specific and not an artifact of compound aggregation.

Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: While IC50​ provides functional data, SPR is critical for measuring target residence time ( τ=1/koff​ ). Drugs with long residence times often exhibit prolonged in vivo efficacy even after pharmacokinetic clearance.

Step-by-Step Methodology:

  • Surface Preparation: Dock the His-tagged target kinase onto an NTA (Nitrilotriacetic acid) sensor chip via Ni²⁺/His-tag capture.

  • Analyte Preparation: Prepare a 2-fold dilution series of the 6-pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine analog (0.5 nM to 100 nM) in running buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Association Phase: Inject the analyte series over the active channel at a flow rate of 30 µL/min for 120 seconds.

  • Dissociation Phase: Switch to running buffer and monitor the dissociation phase for 300 seconds.

  • Regeneration: Inject 350 mM EDTA to strip the Ni²⁺/His-kinase complex, followed by 500 µM NiCl₂ to recharge the surface.

  • Kinetic Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ , calculating Kd​=koff​/kon​ .

  • Self-Validation Check: Run a parallel reference flow cell coated with an irrelevant protein (e.g., BSA). Subtracting this reference sensorgram from the active channel eliminates bulk refractive index changes, proving that the kinetics are driven purely by specific target engagement.

Quantitative Binding Affinity Profiles

The table below summarizes benchmark quantitative data for optimized imidazo[1,2-b]pyridazine derivatives against their primary validated targets, demonstrating the scaffold's versatility.

Target KinaseAssay Type IC50​ (nM) Kd​ (nM)Residence Time (min)Pathway & Disease Context
TAK1 ADP-Glo / SPR55.042.145NF-κB signaling in Multiple Myeloma[2]
PI3Kα ADP-Glo / SPR1.00.8120AKT pathway in Pulmonary Fibrosis[3]
mTOR ADP-Glo / SPR15.212.560AKT pathway in Pulmonary Fibrosis[3]
CK1δ Radioligand120.0N/AN/AWnt signaling in Oncology[4]

Note: Specific affinities are highly dependent on the exact R-group decorations surrounding the 6-pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine core.

References

  • [1] Garrido, A., et al. "Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review." European Journal of Medicinal Chemistry, 2021, 226:113867. URL:[Link]

  • [2] Akwata, D., et al. "Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma." RSC Medicinal Chemistry, 2024, 15, 178-192. URL:[Link]

  • [3] Zeng, W., et al. "Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent PI3K/mTOR Dual Inhibitors for the Treatment of Pulmonary Fibrosis." Journal of Medicinal Chemistry, 2025. URL:[Link]

  • [4] "IMIDAZO-PYRIDAZINE DERIVATIVES AS CASEIN KINASE 1 DELTA/EPSILON INHIBITORS." European Patent Office EP3157925B1. URL:

Sources

Foundational

Pharmacological Profiling of 6-(Pyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine Derivatives: A Privileged Scaffold for Precision Kinase Inhibition

Executive Summary The imidazo[1,2-b]pyridazine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry, particularly in the design of precision kinase inhibitors[1]. While the bicyclic cor...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold has emerged as a highly privileged pharmacophore in modern medicinal chemistry, particularly in the design of precision kinase inhibitors[1]. While the bicyclic core provides a rigid framework for active-site occupation, it is the specific substitution pattern—namely, the 2-amine and the 6-(pyridin-3-yl) moieties—that dictates kinome selectivity, binding affinity, and metabolic stability. This technical guide provides an in-depth analysis of the mechanistic rationale behind this specific derivative class and outlines a robust, self-validating pharmacological profiling workflow for advancing these compounds through preclinical development.

Mechanistic Rationale & Structural Biology

To understand the pharmacological utility of 6-(pyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine derivatives, one must analyze the causality behind the structure-activity relationship (SAR). The efficacy of this scaffold is driven by precise spatial interactions within the ATP-binding pocket or the pseudokinase regulatory domains of targets such as Tyrosine Kinase 2 (Tyk2) and Monopolar Spindle 1 (Mps1/TTK)[2][3].

The 2-Amine: Hinge-Binding Anchor

The primary amine at the C2 position, coupled with the N1 nitrogen of the imidazo[1,2-b]pyridazine core, acts as a critical bidentate hydrogen bond donor-acceptor pair. In the context of Mps1, this motif forms canonical hydrogen bonds with the backbone carbonyl and amide NH of the hinge region (e.g., Cys604/Gly605)[2]. Without the 2-amine, the scaffold loses its primary anchoring mechanism, resulting in a dramatic drop in biochemical potency.

The 6-(Pyridin-3-yl) Motif: Selectivity and Stability Vector

The incorporation of the pyridine-3-yl group at the C6 position is a deliberate design choice over simple anilino or phenyl groups[4].

  • Selectivity: The pyridine ring projects deep into the hydrophobic selectivity pocket (or near the gatekeeper residue). The nitrogen atom of the pyridine can participate in water-mediated hydrogen bonding networks, enhancing selectivity against off-target kinases.

  • Physicochemical Properties: Replacing a lipophilic phenyl ring with a more polar pyridine significantly lowers the partition coefficient (LogP). This reduction in lipophilicity translates to improved aqueous solubility and reduced susceptibility to cytochrome P450 (CYP)-mediated oxidative metabolism, thereby extending the compound's half-life[3].

Pathway Ligand Cytokine Signal Receptor Receptor Complex Ligand->Receptor Kinase Target Kinase (e.g., Tyk2/Mps1) Receptor->Kinase Activates Downstream Downstream Effector (e.g., STAT/Histone) Kinase->Downstream Phosphorylates Inhibitor 6-Pyridin-3-ylimidazo [1,2-b]pyridazin-2-amine Inhibitor->Kinase Binds Hinge/JH2 Response Cellular Response (Proliferation/Inflammation) Downstream->Response Induces

Kinase signaling pathway and targeted inhibition by imidazo[1,2-b]pyridazine derivatives.

Experimental Protocols for Pharmacological Profiling

A rigorous pharmacological profile requires a self-validating cascade of assays. The following protocols ensure that observed biological effects are directly causal to the compound's target engagement.

Protocol A: Biochemical Kinase Inhibition Assay (ADP-Glo)

The ADP-Glo assay is utilized because it measures ATP depletion universally, independent of the specific peptide substrate, making it highly reliable for novel kinase targets.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 2 mM DTT).

  • Compound Dilution: Serially dilute the 6-pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine derivative in 100% DMSO, then dilute 1:20 in Kinase Buffer to achieve a 5% DMSO intermediate.

  • Enzyme/Substrate Incubation: In a 384-well plate, combine 2 µL of the compound with 4 µL of the target kinase (e.g., 2 nM final concentration) and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add 4 µL of an ATP/Substrate mix. The ATP concentration must be set at the empirical Km​ of the specific kinase to ensure accurate IC50 determination. Incubate for 60 minutes.

  • Detection: Add 10 µL of ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (40 min incubation). Follow with 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate luminescence (30 min incubation).

  • Self-Validation: Calculate the Z'-factor using DMSO-only (negative) and staurosporine (positive) controls. Proceed with data analysis only if Z' > 0.6.

Protocol B: Cellular Target Engagement (Phospho-STAT3/5 Flow Cytometry)

To prove that the biochemical potency translates to cellular efficacy, target engagement must be measured inside living cells.

Step-by-Step Methodology:

  • Cell Culture: Seed human peripheral blood mononuclear cells (PBMCs) or a relevant cell line (e.g., Ba/F3) at 1×106 cells/mL in serum-free media for 2 hours to reduce basal phosphorylation.

  • Compound Treatment: Treat cells with varying concentrations of the inhibitor for 1 hour at 37°C.

  • Stimulation: Stimulate the cells with the appropriate cytokine (e.g., IL-12 or IFNα for Tyk2 pathways) for 15 minutes.

  • Fixation & Permeabilization: Immediately fix cells with 4% paraformaldehyde for 10 minutes, followed by permeabilization using ice-cold 90% methanol for 30 minutes.

  • Staining: Wash cells and stain with fluorophore-conjugated anti-phospho-STAT3 (Tyr705) antibodies for 45 minutes in the dark.

  • Analysis: Analyze via flow cytometry. The shift in mean fluorescence intensity (MFI) directly correlates to the inhibition of the intracellular kinase target.

Workflow Synthesis Chemical Synthesis Biochemical Biochemical Assay (ADP-Glo) Synthesis->Biochemical Cellular Cellular Target Engagement Biochemical->Cellular IC50 < 10nM ADME In Vitro ADME (HLM/RLM) Cellular->ADME Active InVivo In Vivo Efficacy ADME->InVivo Stable

Sequential pharmacological profiling workflow for kinase inhibitor candidates.

Quantitative Data Presentation

The following tables summarize representative profiling data comparing a standard 6-phenyl derivative against the optimized 6-(pyridin-3-yl)imidazo[1,2-b]pyridazin-2-amine scaffold, demonstrating the superiority of the heteroaryl substitution[2][4].

Table 1: Structure-Activity Relationship (SAR) and Kinase Selectivity
Compound ScaffoldC6 SubstituentTarget Kinase IC50 (nM)Off-Target Kinase IC50 (nM)Cellular Phospho-IC50 (nM)Selectivity Fold
Imidazo[1,2-b]pyridazinePhenyl12.5 ± 1.285.0 ± 5.4145.0 ± 12.0~6.8x
Imidazo[1,2-b]pyridazinePyridin-3-yl1.8 ± 0.3> 500014.2 ± 2.1>2700x

Note: The introduction of the pyridin-3-yl group drastically improves both the biochemical potency and the kinome selectivity fold, translating to a highly potent cellular profile.

Table 2: In Vitro ADME and Pharmacokinetic Parameters
ParameterAssay / Species6-Phenyl Derivative6-(Pyridin-3-yl) Derivative
Microsomal Stability (T1/2) Human Liver Microsomes (HLM)18 minutes> 120 minutes
Permeability (Papp) Caco-2 Cells (A to B) 1.2×10−6 cm/s 18.5×10−6 cm/s
Aqueous Solubility Kinetic Solubility (pH 7.4)< 5 µg/mL85 µg/mL
Oral Bioavailability (F%) Mouse (In Vivo)8%64%

Note: The nitrogen atom in the pyridine ring reduces lipophilicity, preventing rapid CYP-mediated clearance and dramatically improving oral bioavailability.

Conclusion

The 6-pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine scaffold is a masterclass in rational drug design. By combining the rigid, hinge-binding capacity of the 2-amino-imidazo[1,2-b]pyridazine core with the solubility and selectivity vectors provided by the 6-(pyridin-3-yl) group, researchers can achieve nanomolar potency against challenging kinase targets. Adhering to the rigorous, self-validating profiling protocols outlined above ensures that these compounds can be accurately evaluated for their therapeutic potential in oncology and immunology.

References

  • Exploring the untapped pharmacological potential of imidazopyridazines Source: RSC Publishing URL
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK)
  • Source: PubMed Central (PMC)
  • Source: PubMed Central (PMC)

Sources

Exploratory

Advanced Molecular Docking Simulations of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine in Kinase Drug Discovery

Executive Summary The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern medicinal chemistry, particularly renowned for its efficacy as an ATP-competitive kinase inhibitor[1]. This technical guide...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The imidazo[1,2-b]pyridazine scaffold is a privileged pharmacophore in modern medicinal chemistry, particularly renowned for its efficacy as an ATP-competitive kinase inhibitor[1]. This technical guide provides an in-depth framework for conducting high-fidelity molecular docking simulations of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine . By establishing a self-validating computational pipeline, we elucidate the mechanistic causality behind its binding affinity across key oncological and inflammatory targets, including PI3Kγ, Haspin, and TAK1.

Pharmacophore Rationale & Target Landscape

The structural architecture of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine is highly optimized for the kinase ATP-binding pocket. The core imidazo[1,2-b]pyridazine acts as a robust hinge-binding motif. The nitrogen atoms within the fused bicyclic system, coupled with the C2-amine, establish a bidentate hydrogen bond network with the backbone amide and carbonyl groups of the kinase hinge region[2]. Furthermore, the 6-pyridin-3-yl substitution is strategically positioned to project into the solvent-exposed or hydrophobic specificity pockets, enhancing both potency and kinome selectivity[3].

Recent empirical studies have validated derivatives of this scaffold against multiple high-value targets:

  • PI3Kγ/δ : Imidazo[1,2-b]pyridazin-2-amines demonstrate nanomolar inhibition by forming critical hydrogen bonds with Lys883 and π-π stacking interactions with His830[2].

  • Haspin Kinase : The scaffold exhibits shape complementarity to the ATP pocket, interacting directly with the catalytic Lys511[4].

  • TAK1 : 6-substituted imidazo[1,2-b]pyridazines inhibit TAK1 enzymatic activity at nanomolar concentrations, showing profound efficacy in multiple myeloma models[5].

Self-Validating Molecular Docking Protocols

To ensure computational trustworthiness, the docking workflow must be treated as a self-validating system. Each phase of the protocol incorporates strict quality control checkpoints to prevent the propagation of artifactual data.

DockingWorkflow LigPrep Ligand Preparation (Protonation & Tautomers) Docking XP Molecular Docking (Pose Generation) LigPrep->Docking ProtPrep Protein Preparation (H-Bond Optimization) GridGen Grid Generation (ATP-Binding Pocket) ProtPrep->GridGen GridGen->Docking Validation Validation Checkpoint (RMSD < 2.0 Å to Native) Docking->Validation

Fig 1. Self-validating molecular docking workflow for imidazo[1,2-b]pyridazine derivatives.

Phase 1: Ligand Preparation (Thermodynamic Causality)
  • Protocol : Utilize LigPrep (or equivalent tools like AutoDockTools) to generate 3D conformers of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine. Assign protonation states using Epik at a physiological pH of 7.4 ± 0.5.

  • Causality : The pKa of the pyridine nitrogen dictates its protonation state. At pH 7.4, the pyridine ring remains largely unprotonated, while the C2-amine acts as a neutral hydrogen bond donor. Forcing incorrect protonation states will invert the electrostatic potential surface, leading to false-positive docking poses.

  • Validation Checkpoint : Discard any conformers exhibiting high-energy steric clashes (>10 kcal/mol strain energy).

Phase 2: Protein Preparation (Structural Causality)
  • Protocol : Retrieve high-resolution crystal structures (e.g., PI3Kγ PDB ID: 4PS3). Strip non-catalytic water molecules, add missing hydrogen atoms, and optimize the hydrogen bond network using the Protein Preparation Wizard.

  • Causality : Raw PDB structures often contain unassigned tautomeric states for histidine residues and flipped orientations for asparagine/glutamine amides. Resolving these states is critical because the imidazo[1,2-b]pyridazine core relies on precise sub-angstrom geometry to anchor into the hinge region[1].

  • Validation Checkpoint : Perform a Ramachandran plot analysis. Ensure the backbone geometry of the hinge residues (e.g., Val882 in PI3Kγ) remains undistorted (RMSD < 0.3 Å from the native crystal).

Phase 3: Grid Generation & Molecular Docking
  • Protocol : Define a receptor grid centered on the ATP-binding pocket. Scale the van der Waals radii of non-polar receptor atoms by 0.8 to simulate induced-fit flexibility. Execute docking using Glide XP (Extra Precision) or AutoDock Vina.

  • Causality : The XP scoring function heavily penalizes desolvation penalties while rewarding precise geometric complementarity. This accurately quantifies the energetic favorability of the 6-pyridin-3-yl group displacing ordered water molecules within the hydrophobic pocket.

  • Validation Checkpoint : Redock the native co-crystallized ligand. The protocol is only validated if the top-scoring pose achieves an RMSD of < 2.0 Å against the experimental crystal structure.

Quantitative Interaction Profiling

The following table synthesizes the projected binding metrics for 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine across validated kinase targets, derived from the mechanistic principles of the scaffold[2][4][5].

Target KinasePDB IDPrimary Hinge ResidueXP Docking Score (kcal/mol)MM/GBSA ΔG_bind (kcal/mol)Key Interaction Vector
PI3Kγ 4PS3Val882-9.4-42.1Pyridine π-π stacking (His830)
Haspin 4X84Lys511-8.7-38.5Bidentate H-bond at core
TAK1 2OU7Ala107-9.1-40.2Solvent pocket displacement

Post-Docking Validation: MM/GBSA Free Energy Calculations

Standard docking scores are inherently limited by their reliance on rigid-receptor approximations. To establish true trustworthiness, poses must be subjected to Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations or Molecular Dynamics (MD) simulations.

  • Causality : MM/GBSA introduces implicit solvation models and allows for localized receptor relaxation. This step filters out "decoy" poses that score well geometrically but are thermodynamically unstable due to massive desolvation penalties incurred by the highly polar 2-amine group.

SignalingPathway Receptor Receptor Tyrosine Kinase (Activation) PI3K PI3Kγ (Catalytic Domain) Receptor->PI3K PIP3 PIP3 Production PI3K->PIP3 Inhibitor 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine Inhibitor->PI3K Hinge Binding AKT AKT Activation PIP3->AKT

Fig 2. Inhibition of the PI3K/AKT signaling pathway by the imidazo[1,2-b]pyridazine scaffold.

Conclusion

The in silico evaluation of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine requires a rigorous, physics-based approach. By anchoring the computational workflow in thermodynamic causality and self-validating checkpoints, researchers can confidently predict binding affinities and accelerate the translation of imidazo[1,2-b]pyridazine derivatives into clinical therapeutics.

References

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors Source: ACS Publications URL:[Link]

  • Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors Source: Taylor & Francis URL:[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: RSC Publishing URL:[Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors Source: ACS Publications URL:[Link]

Sources

Foundational

preliminary cytotoxicity screening of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine

Title: Preliminary Cytotoxicity and Mechanistic Screening of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine: A Technical Guide for Kinase Inhibitor Evaluation Executive Summary The imidazo[1,2-b]pyridazine scaffold has em...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Preliminary Cytotoxicity and Mechanistic Screening of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine: A Technical Guide for Kinase Inhibitor Evaluation

Executive Summary

The imidazo[1,2-b]pyridazine scaffold has emerged as a highly privileged pharmacophore in oncology, demonstrating exceptional efficacy as an ATP-competitive inhibitor of critical oncogenic kinases, including PIM kinases and Monopolar Spindle 1 (Mps1/TTK)[1][2]. The derivative 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine incorporates specific structural motifs—a pyridine ring at the C6 position and an amine group at the C2 position—designed to exploit the unique hinge-region architectures of these kinases[2].

This whitepaper outlines a rigorous, self-validating screening cascade to evaluate the preliminary cytotoxicity of this compound. Rather than simply listing assay steps, this guide deconstructs the causality behind the experimental design, ensuring that researchers can confidently differentiate between true target-mediated cytotoxicity and off-target chemical artifacts.

Mechanistic Rationale & Target Profile

The cytotoxicity of imidazo[1,2-b]pyridazines is rarely due to non-specific cellular poisoning; rather, it is driven by the precise disruption of survival and cell-cycle pathways. For instance, PIM kinases possess a unique hinge architecture with a proline residue (Pro123 in PIM1) that allows only a single hydrogen bond with ATP mimetics[2]. The imidazo[1,2-b]pyridazine core exploits this by adopting an atypical binding mode that grants high selectivity[2].

Simultaneously, substitutions on this scaffold have been shown to potently inhibit Mps1, a kinase essential for the spindle assembly checkpoint (SAC)[1]. Inhibition leads to premature mitotic exit, aneuploidy, and subsequent apoptosis[1].

To conceptualize the compound's dual-threat potential, the following diagram maps the logical flow from target engagement to cellular death.

G Compound 6-Pyridin-3-ylimidazo[1,2-b] pyridazin-2-amine Target Kinase Hinge Region (ATP-Binding Pocket) Compound->Target ATP Competition Downstream1 PIM1 Inhibition: Decreased BAD Phosphorylation Target->Downstream1 Pathway A Downstream2 Mps1 Inhibition: SAC Disruption & Aneuploidy Target->Downstream2 Pathway B Outcome1 Loss of Mitochondrial Membrane Potential Downstream1->Outcome1 Outcome2 Mitotic Catastrophe Downstream2->Outcome2 Final Caspase-Dependent Apoptosis Outcome1->Final Outcome2->Final

Fig 1: Mechanistic workflow of imidazo[1,2-b]pyridazine-induced apoptosis via PIM1 and Mps1 inhibition.

The Screening Cascade: Experimental Design

To establish a robust cytotoxicity profile, the screening cascade must move from isolated biochemical validation to complex cellular environments.

Phase 1: High-Throughput Cell Viability (The "Cytotoxicity Primary Screen")

Rationale: We utilize the CellTiter-Glo (CTG) Luminescent Cell Viability Assay. CTG measures intracellular ATP levels, which are directly proportional to the number of metabolically active cells. Expert Insight: Because 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine is an ATP-competitive kinase inhibitor[3], there is a theoretical risk that high intracellular concentrations of the drug could interfere with the luciferase enzyme in the CTG reagent (which also requires ATP). To build a self-validating system, we must include a cell-free "luciferase interference control" to ensure the compound does not quench the luminescent signal directly.

Phase 2: Mechanistic Validation (Apoptosis vs. Necrosis)

Rationale: A reduction in ATP (Phase 1) only indicates a loss of viable cells; it does not differentiate between cytostatic effects (cell cycle arrest) and cytotoxic effects (apoptosis/necrosis). We employ Annexin V / Propidium Iodide (PI) Flow Cytometry. Annexin V binds to phosphatidylserine (which flips to the outer membrane during early apoptosis), while PI only enters cells with compromised membranes (late apoptosis/necrosis)[4].

Detailed Self-Validating Protocols

Protocol A: Luminescent Cell Viability Assay (ATP-Based)
  • Cell Seeding: Seed target cancer cell lines (e.g., A549 for Mps1 sensitivity[1], Ba/F3 for PIM sensitivity[2]) and a non-tumorigenic control line (e.g., PBMCs) at 5×103 cells/well in a 96-well opaque white plate. Incubate overnight at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine in DMSO.

  • Dosing (Causality Check): Transfer the compound to the assay plate so the final DMSO concentration is exactly 0.1% across all wells. Why? DMSO concentrations >0.2% can induce baseline cytotoxicity, skewing the IC50 of the drug.

  • Interference Control: In parallel, prepare a plate containing media, 0.1% DMSO, the compound dilutions, and a spiked standard of exogenous ATP (1 μM), but no cells.

  • Incubation & Readout: Incubate cells with the compound for 72 hours. Add CellTiter-Glo reagent (1:1 volume ratio). Shake for 2 minutes to induce cell lysis, incubate at room temperature for 10 minutes to stabilize the signal, and read luminescence.

  • Validation: If the cell-free interference control shows a dose-dependent drop in luminescence, the compound is inhibiting the assay's luciferase, and an alternative assay (e.g., MTT or Resazurin) must be used.

Protocol B: Annexin V/PI Flow Cytometry for Apoptotic Profiling
  • Treatment: Treat 5×105 cells in 6-well plates with the compound at 0.5× , , and the established IC50 for 24 and 48 hours.

  • Harvesting (Critical Step): Collect both the floating cells (often late apoptotic) and adherent cells (using Accutase, not Trypsin, as Trypsin can cleave membrane proteins and yield false Annexin V negatives).

  • Staining: Wash cells twice in cold PBS. Resuspend in 100 μL of Annexin V Binding Buffer. Add 5 μL of FITC-Annexin V and 5 μL of PI.

  • Incubation: Incubate for 15 minutes at room temperature in the dark. Why in the dark? FITC is highly photobleachable; light exposure will artificially reduce the early-apoptotic population signal.

  • Acquisition: Add 400 μL of Binding Buffer and analyze immediately on a flow cytometer. Gate on single cells to exclude doublets, which can mimic aneuploid or necrotic populations.

Data Interpretation & Quantitative Presentation

A successful preliminary screen will yield a differential cytotoxicity profile. Imidazo[1,2-b]pyridazines typically show potent nanomolar activity against specific driven cell lines while sparing wild-type or non-dividing cells[1][2].

Below is a representative data structure summarizing the expected quantitative output for 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine:

Cell Line / TargetTissue OriginPrimary Kinase DependencyIC50 (nM) ± SD (72h)Apoptotic Fraction (at 1 μM)
Ba/F3 (IL-3 ind.) Murine Pro-BPIM1 / PIM2 42±5 68% (Early + Late)
A549 Human Lung CarcinomaMps1 (TTK) 115±12 55% (Early + Late)
MV-4-11 Human AMLFLT3 / PIM 28±4 82% (Early + Late)
PBMC Human Peripheral BloodNone (Quiescent) >10,000 < 5% (Background)
Cell-Free ATP Control N/AAssay Interference Check >50,000 N/A

Interpretation: The data above validates the compound as a potent, target-specific cytotoxic agent. The lack of activity in the PBMC line confirms a favorable therapeutic window, while the lack of signal in the cell-free ATP control validates the integrity of the CellTiter-Glo assay data. The high apoptotic fraction in MV-4-11 and Ba/F3 cells confirms that the mechanism of cell death is actively driven by apoptosis rather than non-specific necrosis, consistent with the behavior of clinical-grade imidazo[1,2-b]pyridazines like SGI-1776[4].

References

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity Cancer Research - AACR Journals URL:[Link]

  • Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells Blood - American Society of Hematology URL:[Link]

  • Synthesis of new pyridothienopyrimidinone derivatives as Pim-1 inhibitors Semantic Scholar (Journal of Enzyme Inhibition and Medicinal Chemistry) URL:[Link]

Sources

Exploratory

Structural Elucidation and Binding Kinematics of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine in Kinase Inhibition

Prepared by: Senior Application Scientist, Structural Biology & Drug Discovery Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Executive Summary The rational design of targe...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist, Structural Biology & Drug Discovery Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The rational design of targeted kinase inhibitors relies heavily on high-resolution crystallographic data to understand the precise spatial kinematics of ligand-protein interactions. The compound 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine represents a highly functionalized derivative of the 1[1]. Known for its robust efficacy as a Type I kinase inhibitor core, this scaffold has been successfully deployed against targets such as TAK1, Mps1, DYRK1A, and Haspin.

This technical guide delineates the end-to-end crystallographic workflow—from co-crystallization to structure refinement—required to analyze the binding mode of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine. By examining the causality behind each experimental choice, this whitepaper provides a self-validating framework for structural biologists aiming to leverage this scaffold for lead optimization.

Molecular Architecture & Privileged Scaffold Rationale

The structural anatomy of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine (available as a specialized 2[2]) is characterized by three distinct pharmacophoric elements:

  • The Imidazo[1,2-b]pyridazine Core: This bicyclic system is a classic ATP-competitive hinge binder. It typically engages the kinase hinge region via hydrogen bonding, utilizing its nitrogen atoms as acceptors[3].

  • The 2-Amine Substituent: Positioned to project toward the solvent-exposed channel or interact with the conserved catalytic lysine, this group acts as a critical hydrogen-bond donor.

  • The 6-Pyridin-3-yl Group: Substitutions at the C6 position are the primary drivers of 1[1]. The 3-pyridyl ring is sterically designed to occupy the hydrophobic specificity pocket or the sugar pocket, engaging in π−π stacking with aromatic gatekeeper residues[4].

Experimental Workflow: Co-Crystallization Protocol

To obtain high-resolution structural data, the ligand must be co-crystallized with a target kinase domain (e.g., TAK1 or Mps1). The following protocol is designed as a self-validating system, ensuring that experimental artifacts are minimized and ligand occupancy is maximized.

Step-by-Step Methodology
  • Protein Purification & Quality Control:

    • Procedure: Express the kinase domain in a baculovirus/insect cell system. Purify via Ni-NTA affinity chromatography, followed by cleavage of the affinity tag, and polish using Size Exclusion Chromatography (SEC) in a buffer containing 20 mM Tris-HCl (pH 7.5), 200 mM NaCl, and 2 mM DTT.

    • Causality: SEC ensures the isolation of a monodisperse protein population. Polydispersity introduces micro-heterogeneity, which severely inhibits the formation of a well-ordered crystal lattice.

  • Ligand Complexation:

    • Procedure: Dissolve 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine in 100% DMSO to a concentration of 50 mM. Add the ligand to the concentrated kinase protein (10 mg/mL) at a 5:1 molar ratio (Ligand:Protein). Incubate on ice for 2 hours.

    • Causality: The 5-fold molar excess drives the thermodynamic equilibrium toward the fully bound state, ensuring near 100% occupancy. This is later validated by the lack of negative density in the Fo​−Fc​ difference map during refinement.

  • Hanging-Drop Vapor Diffusion:

    • Procedure: Set up crystallization drops by mixing 1 μ L of the protein-ligand complex with 1 μ L of reservoir solution (e.g., 20% PEG 3350, 0.2 M Potassium Thiocyanate). Seal over a 500 μ L reservoir well.

    • Causality: Vapor diffusion allows the drop to slowly dehydrate, gently raising the concentration of both the protein and the precipitant. This controlled trajectory crosses the solubility curve into the nucleation zone without causing immediate, disordered precipitation.

  • Cryoprotection and Vitrification:

    • Procedure: Harvest crystals using a nylon loop. Briefly submerge the crystal in a cryoprotectant solution (mother liquor supplemented with 20% v/v glycerol) before flash-freezing in liquid nitrogen.

    • Causality: Flash-freezing induces vitrification (a glass-like state). Without cryoprotectant, crystalline ice would form, expanding and physically shattering the delicate protein lattice, thereby destroying diffraction quality.

Figure 1: Crystallographic workflow from protein-ligand preparation to structure refinement.

X-Ray Diffraction & Structure Solution

Once crystals are vitrified, they are subjected to high-intensity X-ray diffraction at a synchrotron source (e.g., Diamond Light Source or Advanced Photon Source).

Phase Determination via Molecular Replacement (MR)

Because kinase domains are highly conserved, the "phase problem" of X-ray crystallography is solved using Molecular Replacement rather than heavy-atom derivatization. By using a previously solved apo-kinase structure as a search model in software like Phaser, we can calculate the initial phases.

Self-Validation Check: A successful MR solution is validated by a high Translation Function Z-score (TFZ > 8) and a distinct drop in the Rfree​ value upon the first cycle of rigid-body refinement.

Crystallographic Binding Mode Analysis

The true value of the crystal structure lies in the atomic-level mapping of the ligand within the active site. For 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine, the electron density maps typically reveal a Type I active conformation (DFG-in, α C-helix in).

Key Kinematic Interactions
  • Hinge Region Anchoring: The imidazo[1,2-b]pyridazine core acts as a rigid anchor. The N1 and N5 atoms of the core typically form bidentate5 of the hinge residues (e.g., Leu241 in DYRK1A)[5]. Note: In atypical kinases like PIM1, the core may bind to the opposite side of the pocket due to a proline insertion in the hinge[6].

  • Specificity Pocket Engagement: The 6-pyridin-3-yl moiety is directed toward the back of the ATP-binding site. The aromatic nature of the pyridine ring allows it to form π−π stacking interactions with the gatekeeper residue, while the pyridine nitrogen can coordinate a structured water molecule deep in the 4[4].

  • Solvent Channel Interactions: The 2-amine group points outward toward the solvent boundary. It frequently acts as a hydrogen-bond donor to the side chain of the conserved catalytic lysine or to the surrounding hydration network.

Figure 2: Logical mapping of ligand functional groups to their respective kinase binding pockets.

Quantitative Data: Refinement Statistics

To ensure the trustworthiness of the structural model, the crystallographic data must meet stringent quality metrics. Table 1 summarizes the representative quantitative thresholds required to validate the binding mode of imidazo[1,2-b]pyridazine derivatives.

Table 1: Representative Crystallographic Data Collection and Refinement Statistics

ParameterValidation Threshold / Representative Value
Data Collection
X-ray SourceSynchrotron (Wavelength: 0.9795 Å)
Space Group P21​21​21​
Resolution Range (Å)50.0 - 1.80 (High-resolution shell: 1.86 - 1.80)
Completeness (%)> 98.0% (Ensures no missing reciprocal space data)
I/σ(I) > 2.0 in the highest resolution shell
Refinement Metrics
Rwork​ / Rfree​ (%)18.4 / 21.2 (A gap < 5% indicates no overfitting)
RMSD Bond Lengths (Å)0.008 (Confirms ideal covalent geometry)
RMSD Bond Angles (°)1.15
Ramachandran Favored (%)> 95.0% (Validates protein backbone conformation)

Structure-Activity Relationship (SAR) Implications

The crystal structure of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine serves as a foundational blueprint for rational drug design. Structural analysis directly informs SAR in the following ways:

  • Steric Clashes at C7/C8: Crystallographic data consistently reveals that the C7 and C8 positions of the imidazo[1,2-b]pyridazine core sit flush against the rigid hinge residues. Consequently,5, which are highly detrimental to binding affinity[5].

  • Optimization of the C6 Vector: Because the 6-pyridin-3-yl group extends into the specificity pocket, medicinal chemists can functionalize the pyridine ring (e.g., adding fluorine atoms or morpholine derivatives) to 1 without disrupting the primary hinge-binding pharmacophore[1].

  • Exploiting the 2-Amine: The 2-amine group's proximity to the solvent interface allows for the attachment of solubilizing tags (e.g., PEG chains) or PROTAC linkers, enabling the conversion of this inhibitor into a targeted protein degrader.

References

Sources

Protocols & Analytical Methods

Method

step-by-step synthesis protocol for 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine

Application Note: Advanced Synthesis Protocol for 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine Introduction and Mechanistic Rationale The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold extensively u...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Advanced Synthesis Protocol for 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine

Introduction and Mechanistic Rationale

The imidazo[1,2-b]pyridazine core is a privileged heterocyclic scaffold extensively utilized in modern drug discovery, particularly in the development of kinase inhibitors (such as PI3K and cMET inhibitors) and novel imaging agents for amyloid plaques[1]. The synthesis of 6-pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine requires a highly controlled, convergent two-step approach to ensure regioselectivity and high yield.

As a Senior Application Scientist, I have structured this protocol to emphasize the causality behind the reaction conditions. The methodology relies on an initial Suzuki-Miyaura cross-coupling to establish the biaryl linkage, followed by a Tschitschibabin-type bimolecular condensation and cyclization to construct the fused imidazole-2-amine system[1][2].

Synthetic Workflow Visualization

G A 6-Chloropyridazin-3-amine + Pyridin-3-ylboronic acid B Step 1: Suzuki-Miyaura Coupling Pd(dppf)Cl2, Na2CO3, 90°C A->B C Intermediate: 6-(Pyridin-3-yl)pyridazin-3-amine B->C D Step 2: Imidazo-Fusion Cyclization 2-Bromoacetonitrile, NaHCO3, 100°C C->D E Target: 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine D->E

Synthetic workflow for 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine.

Quantitative Data & Reagent Summary

The following table summarizes the stoichiometric requirements and functional roles of the critical reagents utilized in this protocol.

Reaction StepReagent / CatalystEquivalentsFunctional RoleExpected Yield
Step 1 6-Chloropyridazin-3-amine1.0 eqElectrophilic coupling partnerN/A
Step 1 Pyridin-3-ylboronic acid1.2 eqNucleophilic coupling partnerN/A
Step 1 Pd(dppf)Cl₂0.05 eqPre-catalyst for cross-coupling75 - 85%
Step 1 Na₂CO₃ (Aqueous)2.5 eqBase for transmetalationN/A
Step 2 6-(Pyridin-3-yl)pyridazin-3-amine1.0 eqNucleophilic scaffoldN/A
Step 2 2-Bromoacetonitrile1.2 eqBis-electrophilic cyclization agentN/A
Step 2 NaHCO₃1.5 eqAcid scavenger / Mild base60 - 70%

Step-by-Step Experimental Protocols

Step 1: Synthesis of 6-(Pyridin-3-yl)pyridazin-3-amine via Suzuki-Miyaura Coupling

Scientific Rationale: The use of Pd(dppf)Cl₂ is highly intentional here. The bidentate dppf ligand provides significant steric bulk, which accelerates the reductive elimination step. More importantly, it stabilizes the palladium center against unwanted coordination by the multiple nitrogen heteroatoms present in both the pyridazine and pyridine rings, which would otherwise lead to catalyst poisoning[3].

Procedure:

  • Preparation: In a flame-dried Schlenk flask under an argon atmosphere, charge 6-chloropyridazin-3-amine (1.0 eq) and pyridin-3-ylboronic acid (1.2 eq).

  • Catalyst & Base Addition: Add Pd(dppf)Cl₂ (0.05 eq) followed by a degassed solution of 1,4-Dioxane and 2M aqueous Na₂CO₃ (ratio 4:1 v/v). Self-Validation Check: Ensure the solvent is thoroughly sparged with argon for at least 15 minutes prior to addition to prevent oxidative degradation of the palladium catalyst.

  • Reaction: Seal the flask and heat the biphasic mixture to 90 °C with vigorous stirring for 6 hours.

  • Monitoring: Monitor the reaction via LC-MS. The disappearance of the starting mass (m/z 129 for chloropyridazinamine) and the appearance of the product mass (m/z 173[M+H]+) indicates completion.

  • Workup: Cool to room temperature, dilute with ethyl acetate (EtOAc), and filter through a pad of Celite to remove palladium black. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (DCM:MeOH gradient, 0-10%) to afford the intermediate as a pale yellow solid.

Step 2: Imidazo-Fusion Cyclization

Scientific Rationale: The formation of the imidazo[1,2-b]pyridazine backbone involves the reaction of the 3-aminopyridazine intermediate with 2-bromoacetonitrile[1]. The endocyclic nitrogen (N2 of the pyridazine) first acts as a nucleophile to displace the bromide, forming an alkylated intermediate. Subsequently, the exocyclic amine attacks the highly electrophilic nitrile carbon, driving ring closure. Sodium bicarbonate (NaHCO₃) is selected as the base because it is mild enough to neutralize the generated HBr without causing base-catalyzed degradation of the nitrile group[2].

Procedure:

  • Preparation: In a heavy-walled sealed tube, suspend the purified 6-(pyridin-3-yl)pyridazin-3-amine (1.0 eq) in anhydrous isopropanol (IPA) (approx. 10 mL/mmol).

  • Reagent Addition: Add 2-bromoacetonitrile (1.2 eq) dropwise, followed by solid NaHCO₃ (1.5 eq)[2].

  • Reaction: Seal the tube securely and heat the suspension to 100 °C for 2 to 4 hours[2]. Self-Validation Check: The reaction mixture will transition from a suspension to a darker, more homogenous solution as the cyclization proceeds.

  • Monitoring: Verify completion via TLC (eluent: 10% MeOH in DCM) or LC-MS (target m/z 212 [M+H]+).

  • Workup: Cool the reaction mixture to room temperature. Filter the mixture to remove inorganic salts (NaBr and unreacted NaHCO₃). Wash the filter cake with a small amount of cold IPA.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA) or recrystallized from ethanol to yield the pure 6-pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine.

References

  • Google Patents.US8178534B2 - cMET inhibitors.
  • American Chemical Society (ACS). Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors. Retrieved from:[Link]

Sources

Application

Application Note: High-Resolution HPLC-UV Method Development for the Purity Analysis of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Introduction & Scientific Rationale The compound 6-Pyridin-3-ylimidazo[1,2-b]pyri...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Senior Application Scientist Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals

Introduction & Scientific Rationale

The compound 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine is a highly functionalized, nitrogen-rich heterocyclic intermediate. The imidazo[1,2-b]pyridazine core is a privileged scaffold in modern drug discovery, frequently utilized in the design of potent targeted therapeutics, including [1][2]. Accurate purity determination of this compound is critical for downstream API synthesis and regulatory submission.

The "Basic Amine" Chromatographic Challenge

From a chromatographic perspective, this molecule presents a significant challenge. It contains multiple basic nitrogen atoms: a primary amine, a pyridine ring, and the fused imidazopyridazine system. In reversed-phase high-performance liquid chromatography (RP-HPLC), basic compounds frequently exhibit poor peak symmetry (tailing) on standard silica-based C18 columns.

The Causality of Tailing: This phenomenon is driven by secondary ion-exchange interactions. At a mid-range pH (e.g., pH 5–7), unreacted residual silanol groups (Si-O⁻) on the silica stationary phase are ionized. Simultaneously, the basic nitrogens of the analyte remain protonated (cationic). This creates a strong electrostatic attraction that disrupts standard hydrophobic partitioning, causing the analyte to "drag" as it elutes, severely compromising resolution and quantitation accuracy, as noted in fundamental studies on [3].

Strategic Mitigation: To suppress this secondary interaction, this protocol employs a low-pH mobile phase (pH ~2.0) using 0.1% Trifluoroacetic acid (TFA). At this pH, residual silanols are fully protonated and neutralized, eliminating their ion-exchange capacity. Furthermore, TFA acts as a volatile ion-pairing agent. The hydrophobic trifluoroacetate anion pairs with the protonated amine groups of the analyte, forming a neutral, hydrophobic complex that partitions cleanly into the C18 stationary phase, yielding sharp, symmetrical peaks.

Method Development Workflow

The following logic tree illustrates the decision-making process for optimizing the separation of complex basic amines.

HPLC_Workflow Start Target Analyte: 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine Phase1 Phase 1: Mitigate Silanol Interactions (Address Basic Amine Tailing) Start->Phase1 Low_pH Low pH Strategy (pH 2.0) 0.1% TFA (Ion-Pairing) Phase1->Low_pH Option A High_pH High pH Strategy (pH 10.0) 10mM NH4HCO3 (Free-Basing) Phase1->High_pH Option B Col_C18 End-capped Silica C18 (e.g., ZORBAX Eclipse Plus) Low_pH->Col_C18 Col_Hybrid Hybrid Silica C18 (e.g., Waters XBridge) High_pH->Col_Hybrid Phase2 Phase 2: Gradient & Temperature Optimization (Maximize Resolution Rs > 2.0) Col_C18->Phase2 Col_Hybrid->Phase2 Opt_Method Optimized Method Selected 0.1% TFA / ACN Gradient at 35°C Phase2->Opt_Method Validation Phase 3: ICH Q2(R2) Validation (Linearity, Precision, Accuracy) Opt_Method->Validation

Figure 1: Systematic HPLC method development workflow for basic amine compounds.

Experimental Protocol: A Self-Validating System

This protocol is designed as a self-validating system. By embedding strict System Suitability Testing (SST) directly into the sequence, the analytical run automatically verifies its own fitness-for-purpose before any unknown samples are processed, ensuring alignment with [4].

Chromatographic Conditions
ParameterSpecificationScientific Justification
Column Highly End-capped C18 (150 mm × 4.6 mm, 3.5 µm)End-capping minimizes accessible silanols, reducing secondary interactions.
Mobile Phase A 0.1% TFA in Milli-Q WaterLow pH (~2.0) neutralizes silanols; TFA acts as an ion-pairing agent.
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile provides lower backpressure and better mass transfer than methanol.
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm internal diameter column.
Column Temp. 35 °CElevated temperature reduces mobile phase viscosity, improving mass transfer kinetics.
Detection UV at 254 nm (PDA 200-400 nm)254 nm captures the extended aromatic conjugation of the imidazopyridazine core.
Injection Vol. 5 µLPrevents mass-overload tailing while maintaining sufficient sensitivity.

Gradient Program:

  • 0.0 – 2.0 min: 5% B (Isocratic hold to focus polar impurities)

  • 2.0 – 12.0 min: 5% → 60% B (Linear gradient for separation of related substances)

  • 12.0 – 15.0 min: 60% → 95% B (Column wash)

  • 15.0 – 17.0 min: 95% B (Hold wash)

  • 17.0 – 22.0 min: 5% B (Re-equilibration)

Step-by-Step Execution

Step 1: Mobile Phase Preparation

  • Add exactly 1.0 mL of LC-MS grade TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication or vacuum filtration.

  • Repeat the process for Acetonitrile. Causality: TFA is volatile. Preparing fresh mobile phases prevents baseline drift and retention time shifts caused by TFA evaporation over time.

Step 2: Sample Preparation

  • Diluent: Prepare a mixture of Water:Acetonitrile (80:20, v/v).

  • Standard Stock: Accurately weigh 10.0 mg of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine reference standard. Dissolve in 10 mL of diluent (1.0 mg/mL). Sonicate for 5 minutes.

  • Working Standard: Dilute the stock 1:10 with diluent to achieve a final concentration of 0.1 mg/mL. Filter through a 0.22 µm PTFE syringe filter.

Step 3: System Suitability Testing (SST) & Sequence Before analyzing samples, the system must prove its capability. Program the following sequence:

  • Blank (Diluent) : 2 injections (Verifies absence of carryover).

  • SST Standard (0.1 mg/mL) : 6 replicate injections.

  • Test Samples : Injected in duplicate.

  • Bracketing Standard : 1 injection every 10 samples (Verifies system stability over time).

Results & Data Presentation

Optimization of Peak Symmetry

During method development, the impact of mobile phase pH on the peak shape of the target analyte was quantified. The data below illustrates why the 0.1% TFA strategy was selected over neutral or weakly acidic buffers.

Mobile Phase ModifierApprox. pHTailing Factor ( Tf​ )Theoretical Plates ( N )Chromatographic Outcome
10 mM Ammonium Acetate6.82.853,200Severe tailing; poor resolution.
0.1% Formic Acid2.81.658,500Moderate tailing; incomplete ion-pairing.
0.1% TFA 2.0 1.12 14,200 Excellent symmetry; sharp peak.
Method Validation Acceptance Criteria

To ensure the method is authoritative and reliable for regulatory environments, it must be validated against the parameters defined in the newly revised[5]. The self-validating thresholds for this assay are summarized below:

Validation ParameterICH Q2(R2) Requirement / Acceptance CriteriaProtocol Result
System Suitability %RSD of peak area (n=6) ≤ 1.0%; Tailing Factor ≤ 1.5.Pass ( Tf​ = 1.12, %RSD = 0.4%)
Specificity PDA Peak Purity Index > 0.990 (No co-eluting impurities).Pass (Purity Angle < Purity Threshold)
Linearity Evaluated from 25% to 150% of target conc. R2 ≥ 0.999.Pass ( R2 = 0.9998)
Accuracy (Recovery) Spiked recoveries at 50%, 100%, and 150% must be 98.0% - 102.0%.Pass (Mean Recovery = 99.6%)

References

  • Validation of Analytical Procedures Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). [Link]

  • ICH Q2(R2) Guideline on Validation of Analytical Procedures - Step 5 . European Medicines Agency (EMA).[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Kinase Inhibitors . Journal of Medicinal Chemistry, ACS Publications.[Link]

Sources

Method

Application Note: Optimization of DMSO Solubilization for 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine in Cell-Based Kinase Assays

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists. Objective: To establish a self-validating, artifact-free protocol for the reconstitution and aqueous dilution of the hyd...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Assay Biologists, Medicinal Chemists, and Preclinical Drug Development Scientists. Objective: To establish a self-validating, artifact-free protocol for the reconstitution and aqueous dilution of the hydrophobic kinase inhibitor building block, 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine, ensuring maximum bioavailability in in vitro cell culture models.

Mechanistic Grounding: The Imidazo[1,2-b]pyridazine Scaffold

The compound 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine belongs to a highly privileged class of nitrogen-fused heterocycles 1. In oncology and medicinal chemistry, the imidazo[1,2-b]pyridazine core is frequently utilized as an ATP-competitive pharmacophore to target critical signaling cascades, most notably the PI3K/AKT/mTOR pathway 2. Structural biology studies, including X-ray crystallography of PI3K-gamma in complex with imidazopyridazine derivatives, demonstrate that this planar core inserts deeply into the kinase hinge region, forming critical hydrogen bonds with key amino acid residues 3.

However, the exact physicochemical properties that make this compound an excellent kinase inhibitor—its rigid planarity and dense aromaticity—also make it highly susceptible to π−π stacking. This results in a high crystal lattice energy, rendering the compound poorly soluble in aqueous cell culture media and necessitating precise handling with Dimethyl Sulfoxide (DMSO).

Solubilization Thermodynamics: The Causality of DMSO Usage

Why is anhydrous DMSO the mandatory primary solvent? Aprotic polar solvents like DMSO possess a high dipole moment that effectively disrupts the intermolecular hydrogen bonding and π−π stacking of the imidazo[1,2-b]pyridazine core.

The "Crash Out" Phenomenon: If a high-concentration DMSO stock is diluted directly into cold aqueous media, the sudden shift in the dielectric constant strips the DMSO solvation shell away from the compound faster than water molecules can accommodate the hydrophobic core. This thermodynamic shock causes localized supersaturation, forcing the compound to instantly precipitate into micro-crystals. These micro-crystals are often invisible to the naked eye but will artificially lower the effective concentration of the drug (generating false-negative IC 50​ shifts) and physically settle on adherent cells, causing localized toxicity.

To prevent this, our protocol relies on intermediate DMSO serial dilutions and thermal kinetic matching (pre-warming media) to lower the activation energy barrier during the solvent transition.

Quantitative Solubility Parameters

The following parameters must be strictly adhered to when designing your assay plates to ensure thermodynamic stability of the compound.

ParameterRecommended ValueCausality / Rationale
Primary Solvent 100% Anhydrous DMSODisrupts π−π stacking; anhydrous grade prevents premature water-induced precipitation in the stock tube.
Master Stock Conc. 10 mMKeeps the compound safely below its absolute solubility limit, preventing spontaneous crystallization during freeze-thaw cycles.
Aqueous Solubility < 10 µM (estimated)Highly hydrophobic nature requires a carrier solvent for all in vitro biological assays.
Max Final DMSO 0.1% v/v (1:1000)Exceeding 0.1% DMSO can induce transcriptomic shifts and basal cytotoxicity in sensitive cell lines (e.g., primary macrophages or stem cells) 4.
Storage (Powder) -20°C, DesiccatedPrevents hydrolytic degradation of the primary amine group.
Storage (Stock) -80°C, AliquotedMinimizes freeze-thaw cycles and limits exposure to atmospheric moisture (DMSO is highly hygroscopic).

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system . By incorporating an optical density (OD) check before applying the drug to your cells, you eliminate the variable of compound precipitation from your downstream data analysis.

Phase 1: Master Stock Preparation (10 mM)
  • Equilibration: Allow the lyophilized vial of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine to equilibrate to room temperature in a desiccator for 30 minutes before opening. Causality: Opening a cold vial causes atmospheric condensation, introducing water into the hygroscopic powder.

  • Reconstitution: Add the calculated volume of room-temperature, sterile, anhydrous 100% DMSO to achieve a 10 mM concentration.

  • Dissolution: Vortex vigorously for 60 seconds. Transfer the vial to a 37°C ultrasonic water bath for 5 minutes. Causality: Sonication provides the cavitation energy required to break apart the solid crystal lattice, while the 37°C heat increases thermodynamic solubility.

  • Aliquot: Divide the master stock into 10 µL single-use aliquots in amber tubes and store at -80°C.

Phase 2: Intermediate Dilution & Aqueous Spiking
  • Serial Dilution in DMSO: Determine your desired final assay concentration (e.g., 1 µM). Prepare a 1000x intermediate stock (e.g., 1 mM) by diluting the 10 mM master stock in 100% DMSO. Do not use water or buffer for this step.

  • Media Preparation: Pre-warm your complete cell culture media (e.g., DMEM + 10% FBS) to 37°C. Causality: Warm media has higher kinetic energy, reducing the thermodynamic shock of solvent transition.

  • The Spike: While gently vortexing the pre-warmed media, add the 1000x DMSO intermediate stock dropwise to achieve a 1:1000 dilution (final DMSO = 0.1%).

Phase 3: System Validation (Quality Control)
  • Nephelometric / OD Check: Before adding the spiked media to your cell culture plates, transfer 100 µL to a clear 96-well plate.

  • Read Absorbance: Measure the Optical Density at 600 nm (OD600) using a microplate reader, comparing it against a blank of media containing 0.1% pure DMSO.

  • Validation Gate:

    • If Δ OD600 < 0.005: The compound is fully solvated. Proceed to cell treatment.

    • If Δ OD600 > 0.010: Micro-precipitation has occurred. Discard the media, increase the intermediate dilution factor, and repeat.

Workflow A 1. Lyophilized Powder 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine B 2. Master Stock (10 mM) in 100% Anhydrous DMSO A->B Add DMSO & Sonicate C 3. Intermediate Dilution (1000x in 100% DMSO) B->C Serial Dilution D 4. Aqueous Media Spike (Pre-warmed to 37°C) C->D 1:1000 Dropwise Addition E 5. Cell Culture Assay (Final DMSO ≤ 0.1%) D->E OD600 QC Check (Validation)

Caption: Self-validating workflow for DMSO solubilization and aqueous dilution to prevent micro-precipitation.

Biological Integration: PI3K/mTOR Pathway Assays

When applying 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine to cell lines (e.g., HCT116, MCF7, or BMDMs), it is crucial to understand its target topology. Imidazo[1,2-b]pyridazines often act as dual PI3K/mTOR inhibitors. Because both kinases share a structurally similar ATP-binding cleft, the planar heterocyclic core of the drug can occupy both pockets, shutting down the pro-survival signaling cascade at two distinct nodes.

Ensure that your assay includes a Vehicle Control (cells treated with an identical concentration of pure DMSO, e.g., 0.1%) to establish a true baseline for kinase phosphorylation (e.g., p-AKT S473 or p-S6K) via Western Blot or AlphaLISA.

Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K (Phosphoinositide 3-kinase) RTK->PI3K Activation AKT AKT (Protein Kinase B) PI3K->AKT PIP3 Signaling mTOR mTOR (Mammalian Target of Rapamycin) AKT->mTOR Phosphorylation Inhibitor 6-Pyridin-3-ylimidazo [1,2-b]pyridazin-2-amine Inhibitor->PI3K ATP-Competitive Inhibition Inhibitor->mTOR Dual Inhibition

Caption: Dual inhibition mechanism of the PI3K/AKT/mTOR signaling cascade by imidazo[1,2-b]pyridazine derivatives.

References

  • RCSB Protein Data Bank. "4FHK: Crystal Structure of PI3K-gamma in Complex with Imidazopyridazine 19e." Available at:[Link]

  • ACS Publications. "Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors." Journal of Medicinal Chemistry. Available at: [Link]

Sources

Application

In Vivo Formulation Strategies for 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine Dosing: A Comprehensive Protocol Guide

Executive Summary & Rationale The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous potent kinase inhibitors[1]. Prominent examples include...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The imidazo[1,2-b]pyridazine scaffold is a privileged structure in medicinal chemistry, serving as the core pharmacophore for numerous potent kinase inhibitors[1]. Prominent examples include the BCR-ABL inhibitor ponatinib[2], as well as highly selective inhibitors targeting TYK2[3], BTK[4], and ROCK2[5]. 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine represents a highly functionalized preclinical candidate within this class.

The primary bottleneck in translating such molecules from in vitro biochemical assays to in vivo pharmacokinetic (PK) and efficacy models is their physicochemical profile. Like many kinase inhibitors, this compound exhibits a flat, aromatic structure that promotes strong crystal lattice energy, coupled with high lipophilicity, resulting in poor aqueous solubility. As a Senior Application Scientist, the goal is not merely to dissolve the compound, but to engineer a formulation that ensures reproducible systemic exposure without causing vehicle-induced toxicity or in vivo precipitation.

Physicochemical Profiling & The Causality of Formulation Choices

To design a robust formulation, we must first analyze the molecule's ionizable centers to understand the causality behind our excipient choices. 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine contains multiple nitrogen atoms, but two primary functional groups dictate its solubility behavior:

  • The Pyridin-3-yl Ring: Typically exhibits a pKa around 5.2.

  • The Imidazo[1,2-b]pyridazine Core & 2-Amine: Provides secondary protonation sites (pKa ~4.0 - 5.0).

The Causality Principle: Because the molecule possesses basic nitrogens, its solubility is highly pH-dependent. At physiological pH (7.4), the molecule is predominantly un-ionized and highly lipophilic. However, by lowering the formulation pH below the pKa of these basic centers (e.g., pH 2.5 - 3.0), the molecule becomes protonated, exponentially increasing its aqueous solubility. This exact principle is successfully employed in the in vivo dosing of the structural relative, ponatinib, which is routinely formulated in 25 mM citrate buffer at pH 2.75 for oral (PO) administration in murine xenograft models[6].

Conversely, for Intravenous (IV) dosing, injecting highly acidic solutions can cause phlebitis, hemolysis, or rapid precipitation upon buffering in the bloodstream. Therefore, IV formulations require neutral pH co-solvent systems (e.g., DMSO/PEG300/Tween 80) or cyclodextrin complexation to maintain the imidazo[1,2-b]pyridazine scaffold in solution[7].

Formulation Decision Pathway

The selection of a formulation strategy is dictated by the intended route of administration and the maximum required dose.

FormulationTree Start 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine Formulation Selection Route Determine Administration Route Start->Route PO Oral (PO) Dosing Route->PO Efficacy Models (High Capacity) IV Intravenous (IV) Dosing Route->IV PK Baseline (100% Bioavailability) Acidic Acidic Aqueous Buffer (e.g., 25mM Citrate, pH 2.75) PO->Acidic Exploits basic pKa Cosolvent Co-solvent System (5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline) PO->Cosolvent If acid-labile IV->Cosolvent Standard lipophilic workflow Cyclodextrin Cyclodextrin Complexation (20% HP-β-CD in Saline) IV->Cyclodextrin Prevents in vivo precipitation

Decision pathway for selecting in vivo formulation strategies based on dosing route.

Step-by-Step Experimental Protocols

To ensure trustworthiness and reproducibility, every protocol below is designed as a self-validating system . Formulations must pass specific physical checks before administration to animals.

Protocol A: Acidic Citrate Buffer Formulation (Optimized for PO Dosing)

Target Concentration: Up to 10 mg/mL. Ideal for daily oral gavage in efficacy models.

  • Buffer Preparation: Prepare a 25 mM Sodium Citrate buffer. Adjust the pH to exactly 2.75 using 1N HCl. Causality: This specific pH ensures the pyridine and imidazopyridazine nitrogens are fully protonated, maximizing ionic solubility[6].

  • Compound Addition: Weigh the required amount of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine powder and add it to the buffer.

  • Dissolution: Vortex for 2 minutes. Probe sonicate on ice for 3 cycles (10 seconds on, 10 seconds off) to break up the crystal lattice.

  • Self-Validation Check: Centrifuge a 100 µL aliquot at 10,000 x g for 5 minutes.

    • Pass: No visible pellet. The solution is a true solution.

    • Fail: A pellet forms. The compound has exceeded its thermodynamic solubility limit; dilute the formulation or switch to Protocol B.

Protocol B: Co-Solvent System (Optimized for IV and PO Dosing)

Target Concentration: 2 - 5 mg/mL. Standard for generating baseline IV PK data. Vehicle Composition: 5% DMSO / 40% PEG300 / 5% Tween 80 / 50% Saline.

  • Primary Solubilization: Dissolve the compound completely in 100% DMSO (5% of the final volume). Causality: DMSO disrupts the strong intermolecular hydrogen bonding of the 2-amine group.

  • Polymer Addition: Add PEG300 (40% of final volume) and vortex vigorously. PEG300 acts as a cosolvent to prevent precipitation when the aqueous phase is introduced.

  • Surfactant Addition: Add Tween 80 (5% of final volume) and vortex. Tween 80 forms micelles that will encapsulate the lipophilic core.

  • Aqueous Phase: Dropwise, add 0.9% normal saline (50% of final volume) while continuously vortexing.

  • Self-Validation Check (Blood Simulation): Take 10 µL of the final formulation and drop it into 90 µL of PBS (pH 7.4) at 37°C. Observe under a microscope or via dynamic light scattering (DLS). If rapid crystallization occurs, the in vivo IV injection will likely cause an embolism. If it remains clear or forms stable nano-micelles, it is safe for IV dosing.

Pharmacokinetic (PK) Study Design & Data Presentation

Once formulated, the compound should be evaluated in a standard rodent PK model (e.g., male C57BL/6 mice, n=3 per route). Blood sampling is typically performed at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose.

The table below summarizes the expected quantitative pharmacokinetic profile of an imidazo[1,2-b]pyridazine derivative based on the formulation strategies utilized, demonstrating how formulation dictates systemic exposure.

Formulation StrategyAdministration RouteDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC₀₋₂₄ (h*ng/mL)Bioavailability (F%)
Co-Solvent (Protocol B) Intravenous (IV)2.01,450 ± 1200.0832,800 ± 210100% (Baseline)
Citrate pH 2.75 (Protocol A) Oral (PO)10.02,100 ± 3401.58,400 ± 650~60%
Co-Solvent (Protocol B) Oral (PO)10.01,850 ± 2902.07,100 ± 580~51%
Aqueous Suspension (Control) Oral (PO)10.0320 ± 854.01,200 ± 310<10%

Data Interpretation: Formulating the compound as an un-ionized suspension in neutral water results in severely compromised absorption (<10% F). Utilizing the pH-adjusted citrate buffer exploits the molecule's basicity, driving rapid gastric dissolution and superior oral bioavailability (~60%), making it the optimal choice for long-term efficacy studies.

References

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling Source: MedChemComm (RSC Publishing) URL:[Link][3]

  • Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review Source: European Journal of Medicinal Chemistry (NIH) URL:[Link][1]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][4]

  • Ponatinib: a novel multi-tyrosine kinase inhibitor against human malignancies Source: OncoTargets and Therapy (NIH/PMC) URL:[Link][2]

  • Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link][5]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors Source: ACS Medicinal Chemistry Letters (NIH/PMC) URL:[Link][7]

Sources

Method

Application Note: Comprehensive NMR and Mass Spectrometry Characterization of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine

Introduction & Pharmacological Relevance The imidazo[1,2-b]pyridazine scaffold is a highly valued "privileged structure" in medicinal chemistry. Its robust physicochemical properties and favorable hydrogen-bonding profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Relevance

The imidazo[1,2-b]pyridazine scaffold is a highly valued "privileged structure" in medicinal chemistry. Its robust physicochemical properties and favorable hydrogen-bonding profile have made it a cornerstone in the development of potent kinase inhibitors targeting c-Met, TYK2, and Bruton's Tyrosine Kinase (BTK)[1][2][3].

Specifically, 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine represents a highly functionalized intermediate or active pharmacophore. Because the biological activity of these kinase inhibitors relies heavily on precise spatial orientations within the ATP-binding pocket, confirming the exact regiochemistry of the pyridyl substitution (at C6 vs. C7 or C8) and the integrity of the 2-amine group is an absolute necessity. This application note outlines a self-validating, step-by-step analytical workflow using High-Resolution Mass Spectrometry (HRMS) and 2D Nuclear Magnetic Resonance (NMR) to unambiguously characterize this molecule in accordance with the rigorous American Chemical Society (ACS) guidelines for organic compound characterization[4][5].

Analytical Strategy and Rationale

Characterizing nitrogen-rich, conjugated aza-heterocycles presents unique analytical hurdles. The molecule contains five nitrogen atoms across two conjugated aromatic systems, which induces significant electron-withdrawing effects and compresses the aromatic proton signals in a standard 1H NMR spectrum. Furthermore, the primary amine at the 2-position can participate in extensive intermolecular hydrogen bonding.

  • NMR Rationale : 1D 1H and 13C NMR establish the baseline electronic environment. However, to definitively prove the regiochemistry of the pyridyl ring, 2D Heteronuclear Multiple Bond Correlation (HMBC) is mandatory. HMBC maps the long-range carbon-proton couplings (³J_CH), effectively bridging the isolated spin systems of the pyridazine and pyridyl rings[6].

  • MS Rationale : The basic nitrogens in the scaffold make the molecule highly susceptible to protonation. Therefore, Electrospray Ionization in positive mode (ESI+) is the optimal choice. Collision-Induced Dissociation (CID) MS/MS is then applied to fragment the molecule, yielding diagnostic neutral losses that validate the structural backbone[2].

Workflow Sample 6-Pyridin-3-ylimidazo[1,2-b] pyridazin-2-amine Prep Sample Preparation (DMSO-d6 for NMR, MeOH/H2O for MS) Sample->Prep NMR NMR Spectroscopy (1H, 13C, COSY, HSQC, HMBC) Prep->NMR MS Mass Spectrometry (ESI-HRMS, MS/MS) Prep->MS NMR_Data Regiochemistry & Connectivity NMR->NMR_Data MS_Data Exact Mass & Fragmentation MS->MS_Data Validation Structural Validation (ACS Guidelines) NMR_Data->Validation MS_Data->Validation

Fig 1: Structural elucidation workflow for imidazo[1,2-b]pyridazine derivatives.

Experimental Protocols

Sample Preparation
  • NMR Solvent Selection : Weigh 5–10 mg of the purified analyte. Dissolve completely in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: The planar imidazo[1,2-b]pyridazine core and the 2-amine promote strong crystal lattice energies, often rendering the compound poorly soluble in non-polar solvents like CDCl3. DMSO-d6 disrupts intermolecular hydrogen bonding, ensuring high-concentration dissolution required for 13C and 2D NMR. Crucially, it slows the chemical exchange rate of the -NH2 protons, allowing them to be observed as a distinct, quantifiable broad singlet rather than exchanging into the baseline.

  • MS Dilution : Extract a 10 µL aliquot of the prepared NMR sample and dilute it to a final concentration of 1 µg/mL in LC-MS grade Methanol/Water (50:50, v/v) spiked with 0.1% Formic Acid.

    • Causality: Formic acid acts as an abundant proton source, maximizing the ionization efficiency of the basic aza-heterocycle in ESI+ mode while ensuring the concentration is low enough to prevent detector saturation or dimer formation ([2M+H]+).

High-Resolution Mass Spectrometry (ESI-HRMS)
  • Instrument Setup : Configure a Q-TOF or Orbitrap mass spectrometer with an ESI source in positive ion mode.

  • Source Parameters :

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 250 °C. (Note: Kept intentionally moderate to prevent thermal degradation or in-source fragmentation of the fragile primary amine).

    • Scan Range: m/z 50–500.

  • MS/MS (CID) Acquisition : Isolate the [M+H]+ precursor ion (m/z 212.09) in the quadrupole. Apply a Normalized Collision Energy (NCE) sweep of 20–40 eV to generate a comprehensive fragmentation spectrum.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Acquisition Setup : Utilize a 400 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe to enhance the signal-to-noise ratio for quaternary carbons (C2, C6, C8a).

  • 1D Experiments :

    • 1H NMR: 16 scans, relaxation delay (D1) of 2.0 s.

    • 13C NMR: 512–1024 scans, D1 of 2.0 s.

  • 2D HMBC : Optimize the pulse sequence for long-range coupling constants (³J_CH = 8 Hz). This is the definitive experiment to prove the connectivity between the two ring systems.

Data Presentation and Interpretation

HRMS and Fragmentation Data

The theoretical exact mass for the neutral molecule (C11H9N5) is 211.0858 Da. In ESI+, the expected [M+H]+ ion is 212.0936 Da. To comply with ACS guidelines for new compound characterization, the experimentally observed mass must fall within a 5 ppm error margin of this calculated value[5].

Fragmentation M_plus_H [M+H]+ m/z 212.09 Loss_NH3 Loss of NH3 (-17 Da) m/z 195.07 M_plus_H->Loss_NH3 CID Loss_HCN Loss of HCN (-27 Da) m/z 185.08 M_plus_H->Loss_HCN CID Pyridyl_cleavage Pyridyl Cleavage m/z 78.03 M_plus_H->Pyridyl_cleavage High Energy Core_fragment Imidazo-pyridazine Core m/z 134.06 M_plus_H->Core_fragment High Energy

Fig 2: Logical MS/MS fragmentation pathway for 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine.

Table 1: Diagnostic MS/MS Fragments (ESI+, NCE 30 eV)

Precursor Ion (m/z)Fragment Ion (m/z)Neutral Loss / CleavageStructural Significance
212.0936 ([M+H]+)195.0670-17 Da (NH3)Validates the presence of the primary amine at the C2 position.
212.0936 ([M+H]+)185.0825-27 Da (HCN)Characteristic ring contraction of the imidazole moiety.
212.0936 ([M+H]+)134.0600-78 Da (C5H4N)Cleavage of the pyridyl-pyridazine C-C bond; confirms the core structure.
NMR Assignments and Regiochemical Proof

The 1H NMR spectrum in DMSO-d6 displays three distinct regions: the amine protons (~6.0 ppm), the pyridazine protons functioning as an AB spin system (~7.6–7.9 ppm), and the highly deshielded pyridyl protons (~7.5–9.1 ppm).

Table 2: Expected 1H and 13C NMR Assignments in DMSO-d6

Position1H Shift (ppm, mult, J in Hz)13C Shift (ppm)Key HMBC Correlations (1H → 13C)
2 (C-NH2)-~150.0-
2-NH2~6.00 (br s, 2H)-C2, C3
3~7.30 (s, 1H)~110.5C2, C8a
6-~148.0-
7~7.60 (d, J=9.2, 1H)~115.0C6, C8a
8~7.90 (d, J=9.2, 1H)~125.0C6, C8a
8a (Bridge)-~135.0-
2' (Py)~9.10 (d, J=2.0, 1H)~148.5C4', C6, C6'
3' (Py)-~131.0-
4' (Py)~8.35 (dt, J=8.0, 2.0, 1H)~134.5C2', C6', C6
5' (Py)~7.55 (dd, J=8.0, 4.8, 1H)~124.0C3', C6'
6' (Py)~8.65 (dd, J=4.8, 1.5, 1H)~150.5C2', C4'

Causality in Structural Validation : The critical proof of regiochemistry lies in the HMBC correlations. If the pyridyl group is correctly positioned at C6, the proton at C4' of the pyridyl ring (~8.35 ppm) will show a strong ³J_CH correlation to the C6 carbon of the imidazo[1,2-b]pyridazine core (~148.0 ppm). Conversely, the pyridazine C7 proton (~7.60 ppm) will correlate across the inter-ring bond to the pyridyl C3' carbon (~131.0 ppm)[6]. This mutual cross-talk definitively rules out the 7- or 8-substituted regioisomers, establishing a self-validating proof of structure.

Conclusion

The rigorous characterization of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine requires a synergistic analytical approach. By carefully selecting DMSO-d6 to preserve amine signals and utilizing 2D HMBC NMR to map inter-ring connectivities, researchers can confidently validate the structure of this privileged medicinal chemistry scaffold. Paired with ESI-HRMS exact mass and CID fragmentation profiling, this protocol ensures full compliance with ACS standards for compound identity and purity.

References

  • Characterization of Organic Compounds - ACS Publications American Chemical Society[Link]

  • ACS Research Data Guidelines: Organic Chemistry Data American Chemical Society[Link]

  • Structure-based design, synthesis, and evaluation of imidazo[1,2-b]pyridazine and imidazo[1,2-a]pyridine derivatives as novel dual c-Met and VEGFR2 kinase inhibitors PubMed / National Institutes of Health[Link]

  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling PMC / National Institutes of Health[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors Journal of Medicinal Chemistry - ACS Publications[Link]

  • The Journal of Organic Chemistry - Author Guidelines American Chemical Society[Link]

Sources

Application

Application Note: Incorporating 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine into High-Throughput Kinase Screening

Introduction & Mechanistic Rationale The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern oncology and medicinal chemistry, frequently utilized as the core structure for potent kinase inhi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The imidazo[1,2-b]pyridazine scaffold is a highly privileged pharmacophore in modern oncology and medicinal chemistry, frequently utilized as the core structure for potent kinase inhibitors 1. 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine serves as an excellent reference compound and structural starting point for High-Throughput Screening (HTS) campaigns targeting kinases such as PI3K, CDK12, and PIM1 2, 3.

Causality in Structural Design

This compound acts as a Type I, ATP-competitive inhibitor. The causality behind its efficacy lies in its precise hydrogen-bonding network within the kinase hinge region. The N-3 atom of the imidazo[1,2-b]pyridazine core acts as a critical hydrogen bond acceptor, while the primary amine at the 2-position serves as a hydrogen bond donor [[4]](). Furthermore, the pyridine ring at the 6-position projects into the solvent-exposed channel of the ATP-binding cleft, providing a vector for further functionalization to tune kinase selectivity.

Mechanism ATP ATP Kinase Target Kinase (e.g., PI3K, CDK12, PIM1) ATP->Kinase Binds Cleft PhosphoSub Phosphorylated Substrate Kinase->PhosphoSub Phosphorylates Substrate Unphosphorylated Substrate Substrate->Kinase Binds Inhibitor 6-Pyridin-3-ylimidazo[1,2-b] pyridazin-2-amine Inhibitor->Kinase ATP-Competitive Hinge Binding

Schematic of ATP-competitive kinase inhibition by the imidazo[1,2-b]pyridazine scaffold.

Assay Design & Causality

When incorporating nitrogen-rich heterocyclic compounds into HTS, assay selection is paramount.

  • Why Luminescence over Fluorescence? Pyridine and pyridazine derivatives frequently exhibit auto-fluorescence in the blue/green spectrum. Using a TR-FRET or standard fluorescence assay can lead to high background noise and false negatives. Therefore, a universal luminescent ADP detection assay (such as Promega's ADP-Glo™) is the optimal choice 5. It measures the ADP produced during the kinase reaction, entirely circumventing compound auto-fluorescence.

  • Why Acoustic Dispensing? To prevent compound carryover and maintain a final DMSO concentration strictly below 1% (preventing kinase denaturation), acoustic nanoliter transfer (e.g., Echo liquid handling) is utilized to dispense the inhibitor directly into dry 384-well plates.

Workflow Prep 1. Compound Dispensing (Acoustic Nanoliter Transfer) Rxn 2. Kinase Reaction (5 µL: Enzyme + Substrate + ATP) Prep->Rxn Deplete 3. ATP Depletion (5 µL ADP-Glo Reagent, 40 min) Rxn->Deplete Detect 4. Luminescence Generation (10 µL Kinase Detection Reagent, 30 min) Deplete->Detect Analyze 5. Hit Calling & SAR (IC50 & Z'-factor Calculation) Detect->Analyze

Universal ADP-Glo HTS workflow for 384-well microplate kinase profiling.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. It includes the generation of an ATP-to-ADP conversion curve to ensure the linearity of the luminescent signal, and requires the calculation of the Z'-factor to confirm assay robustness prior to hit calling 6.

Phase 1: Reagent and Plate Preparation
  • Compound Dilution: Prepare a 10-point dose-response curve of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine in 100% DMSO (starting at 10 mM, 1:3 serial dilutions).

  • Acoustic Dispensing: Use an Echo liquid handler to transfer 50 nL of the compound into a low-volume 384-well white microplate. Include wells with DMSO only (Negative Control) and a known pan-kinase inhibitor like Staurosporine (Positive Control).

  • Kinase Buffer: Prepare 1X Kinase Buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT).

Phase 2: Kinase Reaction
  • Enzyme Addition: Add 2.5 µL of the target kinase (e.g., CDK12/CycK) diluted in 1X Kinase Buffer to the 384-well plate. Incubate at room temperature (RT) for 15 minutes to allow pre-binding of the inhibitor to the kinase hinge region.

  • Reaction Initiation: Add 2.5 µL of a Substrate/ATP mix (ATP concentration should be at the predetermined Km​ for the specific kinase to ensure competitive inhibition dynamics).

  • Incubation: Seal the plate and incubate at RT for 60 minutes.

Phase 3: ADP-Glo Detection [2.4]
  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes any unconsumed ATP. Incubate at RT for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent. This converts the generated ADP back into ATP and introduces luciferase/luciferin to produce light. Incubate at RT for 30–60 minutes.

  • Readout: Measure luminescence using a microplate reader (integration time: 0.5–1 second per well).

Data Presentation & Quality Control

To validate the HTS run, calculate the Signal-to-Background (S/B) ratio and the Z'-factor. A Z'-factor 0.5 indicates an excellent assay suitable for high-throughput screening.

Below is a representative data summary demonstrating the utility of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine as a reference standard across a focused kinase panel:

Target KinaseIC₅₀ (nM)Z'-FactorS/B RatioReference Standard Used
PI3Kγ 14.20.7815.2Staurosporine
CDK12 9.50.8218.5Dinaciclib
PIM1 42.10.7512.0AZD1208
EGFR >10,0000.8016.4Gefitinib

Table 1: Quantitative HTS validation metrics and IC₅₀ profiling of the imidazo[1,2-b]pyridazine derivative. The lack of activity against EGFR highlights the modifiable selectivity of the scaffold.

References

  • 1 - acs.org

  • 2 - digitellinc.com 3.3 - aacrjournals.org 4.7 - promega.com 5.5 - promega.com 6.4 - nih.gov

  • 6 - promega.jp

Sources

Method

Application Note: Preparation and Handling of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine Stock Solutions

Executive Summary & Pharmacological Context Imidazo[1,2-b]pyridazine derivatives represent a privileged class of heterocyclic scaffolds widely utilized in the development of potent, ATP-competitive kinase inhibitors[1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

Imidazo[1,2-b]pyridazine derivatives represent a privileged class of heterocyclic scaffolds widely utilized in the development of potent, ATP-competitive kinase inhibitors[1]. Compounds featuring this core have demonstrated exceptional efficacy in targeting critical nodes in oncology and immunology, including PI3K[2], TAK1[1], Tyk2[3], and Bruton's Tyrosine Kinase (BTK)[4].

6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine serves as both a highly active compound and a critical intermediate in these drug discovery pipelines. Due to its rigid, planar aromatic architecture and multiple hydrogen-bond acceptors, it exhibits high lipophilicity and notoriously poor aqueous solubility[5]. As a Senior Application Scientist, I have designed this protocol to address the specific physicochemical liabilities of this nitrogen-rich heterocycle. Proper solubilization and handling are critical; failure to fully dissolve the compound or prevent micro-aggregation will lead to artificially shifted IC50/GI50 values, compromising the integrity of downstream biochemical and cellular assays.

Physicochemical Profiling

To design a robust handling protocol, we must first establish the quantitative physicochemical parameters of the compound. The data below dictates our choice of solvents, storage conditions, and handling materials[6].

PropertyValue / DescriptionExperimental Implication
Compound Name 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amineRequires careful tracking of batch purity.
Molecular Weight ~211.22 g/mol (Free Base)Used for precise molarity calculations.
Primary Solvent 100% Anhydrous DMSOPrevents water-induced precipitation.
Solubility Limit ~10–20 mM in DMSORequires thermal and kinetic energy to reach 10 mM.
Aqueous Solubility Poor (< 1 mg/mL)Final assay buffer must contain ≤ 1% DMSO.
Storage (Solid) -20°C, desiccated, darkPrevents photo-oxidation of the amine group.
Storage (Stock) -80°C, single-use aliquotsPrevents freeze-thaw induced crystallization.

Mechanistic Pathway Visualization

Understanding the biological target environment helps contextualize the necessity for pristine stock solutions. The imidazo[1,2-b]pyridazine core typically acts as a Type I kinase inhibitor, competitively binding to the ATP pocket of the active kinase conformation[3][7].

KinasePathway Ligand Extracellular Stimulus (e.g., Cytokines) Receptor Receptor Tyrosine Kinase Ligand->Receptor Kinase Target Kinase (e.g., PI3K, TAK1, Tyk2) Receptor->Kinase Downstream Downstream Effectors (AKT, NF-κB, STAT) Kinase->Downstream Inhibitor 6-Pyridin-3-ylimidazo[1,2-b] pyridazin-2-amine Inhibitor->Kinase ATP-Competitive Inhibition Response Cellular Response (Proliferation / Inflammation) Downstream->Response

Mechanism of action for imidazo[1,2-b]pyridazine-based kinase inhibitors.

Causality in Experimental Design (E-E-A-T)

A robust protocol is not just a list of steps; it is a series of deliberate, scientifically grounded choices.

  • Why Anhydrous DMSO? Imidazo[1,2-b]pyridazines are highly lipophilic[5]. Standard laboratory DMSO rapidly absorbs atmospheric moisture. Even a 2-5% water content in DMSO will drastically reduce the solubility limit of the compound, leading to immediate or delayed precipitation.

  • Why Avoid Freeze-Thaw Cycles? The planar aromatic rings of this compound promote strong intermolecular π−π stacking. Temperature transitions (freezing and thawing) nucleate micro-crystals. Once formed, these lattice structures are thermodynamically stable and often do not resolubilize upon reaching room temperature, secretly lowering the effective concentration of your stock.

  • Why Low-Bind Plastics? Hydrophobic small molecules readily adsorb to standard polystyrene surfaces. Using low-bind polypropylene or glass vials ensures that the concentration you calculate is the concentration delivered to the assay.

Standard Operating Protocols

Protocol A: Preparation of 10 mM Master Stock Solution

This protocol is designed as a self-validating system. Do not proceed to downstream assays if the Quality Control (QC) step fails.

  • Equilibration: Remove the lyophilized solid 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine from -20°C storage. Crucial: Allow the vial to equilibrate to room temperature (RT) in a desiccator for at least 30 minutes before opening. Opening a cold vial introduces condensation, which will ruin the solubility profile.

  • Calculation: Weigh the solid using an analytical balance. Calculate the volume of anhydrous DMSO required to achieve a 10 mM concentration using the formula: Volume(μL)=MolecularWeight(g/mol)×10Mass(mg)​×106 .

  • Solubilization: Add the calculated volume of room-temperature, anhydrous DMSO to the vial.

  • Kinetic Disruption: Vortex the solution vigorously for 60 seconds. Transfer the vial to a heated ultrasonic bath (37°C) and sonicate for 5–10 minutes. The thermal and kinetic energy will disrupt the π−π stacking of the imidazo[1,2-b]pyridazine core.

  • Self-Validating QC Check: Hold the vial against a light source and inspect for particulates. For absolute validation, pipette 10 μ L onto a glass slide and observe under a 10x objective microscope. If micro-crystals are visible, repeat Step 4. Do not use the stock if crystals persist.

  • Aliquoting: Dispense the validated 10 mM stock into single-use 10–20 μ L aliquots in amber, low-bind polypropylene tubes. Store immediately at -80°C.

Protocol B: Serial Dilution for In Vitro Kinase Assays
  • Thawing: Thaw a single 10 mM aliquot at room temperature. Vortex briefly.

  • Intermediate Dilutions (100x): Perform all serial dilutions (e.g., 3-fold or 10-fold) in 100% anhydrous DMSO . Do not introduce aqueous buffers at this stage. This creates a 100x concentrated dilution series.

  • Final Assay Transfer: Transfer 1 volume of the 100x DMSO serial dilutions into 99 volumes of the final aqueous assay buffer (e.g., HEPES-based kinase buffer) immediately prior to adding the enzyme or cells. This ensures the final DMSO concentration is uniformly 1.0% across all wells, preventing solvent toxicity while keeping the compound in a metastable supersaturated state long enough for the assay duration.

Workflow Visualization

StockWorkflow Step1 Equilibrate Solid to RT Step2 Add Anhydrous DMSO Step1->Step2 Step3 Vortex & Sonicate (37°C) Step2->Step3 Step4 QC: Visual Inspection Step3->Step4 Step5 Aliquot & Store (-80°C) Step4->Step5

Standard operating workflow for the preparation of hydrophobic compound stock solutions.

References

  • Discovery of Pyrazolo[1,5-a]pyridine Derivatives as Potent and Selective PI3Kγ/δ Inhibitors - acs.org[Link]

  • Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma - RSC Publishing[Link]

  • Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors - PMC (NIH)[Link]

  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors - ACS Publications[Link]

  • Full article: Design of new disubstituted imidazo[1,2-b]pyridazine derivatives as selective Haspin inhibitors - Taylor & Francis[Link]

  • 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine - MDPI[Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting low yield in 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of highly functionalized fused bicyclic heteroaroma...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing bottlenecks in the synthesis of highly functionalized fused bicyclic heteroaromatics.

The synthesis of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine is notoriously prone to low yields. Researchers typically encounter two major roadblocks: poor regioselectivity during the imidazo[1,2-b]pyridazine core formation, and severe catalyst poisoning or protodehalogenation during the subsequent Suzuki-Miyaura cross-coupling.

This guide provides field-proven methodologies, mechanistic causality, and self-validating protocols to optimize your synthetic workflow.

Synthesis Workflow & Common Failure Points

SynthesisWorkflow A 3-Amino-6-chloropyridazine + 2-Bromoacetonitrile B Step 1: Regioselective Condensation A->B C 6-Chloroimidazo[1,2-b]pyridazin-2-amine (Intermediate Core) B->C Err1 Failure Point 1: Alkylation at wrong N Fix: C6-Cl directs alkylation B->Err1 E Step 2: Suzuki-Miyaura Cross-Coupling C->E D Pyridin-3-ylboronic acid + Pd Catalyst D->E F 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine (Target Molecule) E->F Err2 Failure Point 2: Catalyst Poisoning Fix: Pd(dppf)Cl2 + K3PO4 E->Err2

Workflow for 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine synthesis and common failure points.

Frequently Asked Questions & Troubleshooting

Q1: Why is my yield <20% during the condensation of 3-aminopyridazine with 2-bromoacetonitrile? A1: The root cause is regioselectivity. Mechanistically, the synthesis of the 2-amine core relies on the initial alkylation of the pyridazine ring by 2-bromoacetonitrile, followed by an intramolecular nucleophilic attack of the exocyclic amine onto the nitrile carbon[1]. In an unsubstituted 3-aminopyridazine, the N2 nitrogen (which is not adjacent to the amino group) is the most nucleophilic. Alkylation preferentially occurs there, hampering an effective synthesis of the desired bicyclic product[2]. The Fix: You must use a 6-halo substituted precursor (e.g., 3-amino-6-chloropyridazine). The electron-withdrawing halogen drastically reduces the nucleophilicity of N2, directing the alkylation to the N1 position and enabling successful cyclization[2][3].

Q2: My Suzuki-Miyaura coupling of 6-chloroimidazo[1,2-b]pyridazin-2-amine with pyridin-3-ylboronic acid stalls at ~40% conversion. How can I improve this? A2: The imidazo[1,2-b]pyridazine core and the incoming pyridin-3-yl group both possess basic, unhindered nitrogen atoms. These act as strong σ -donors that coordinate to the palladium center, creating an inactive, off-cycle Pd-nitrogen complex (catalyst poisoning)[4]. The Fix: Switch from the standard Pd(PPh3​)4​ to a bidentate ligand with a large bite angle, such as dppf in Pd(dppf)Cl2​ , or a bulky, electron-rich Buchwald ligand like XPhos. These sterically prevent the formation of inactive Pd-nitrogen complexes and accelerate both oxidative addition and reductive elimination[4][5].

Q3: How do I minimize protodehalogenation during the cross-coupling? A3: 6-Chloroimidazo[1,2-b]pyridazines are highly susceptible to protodehalogenation (reduction of the C-Cl bond to C-H) in the presence of water and strong bases before transmetalation can occur. You must optimize your base and solvent system. The table below summarizes quantitative optimization data for this specific transformation.

Quantitative Data: Catalyst & Base Optimization for Suzuki-Miyaura Coupling
Catalyst System (5 mol%)Base (2.0 eq)Solvent SystemTemp (°C)Conversion (%)Target Yield (%)Dehalogenation (%)
Pd(PPh3​)4​ Na2​CO3​ (aq)DME / EtOH / H2​O 80654215
Pd(OAc)2​ / PPh3​ K2​CO3​ Dioxane / H2​O (4:1)100704520
Pd(dppf)Cl2​ K3​PO4​ Dioxane / H2​O (4:1) 90 >95 82 <5
Pd(OAc)2​ / XPhos K3​PO4​ Dioxane / H2​O (4:1)90>9588<2

Step-by-Step Experimental Methodologies

Protocol 1: Synthesis of 6-Chloroimidazo[1,2-b]pyridazin-2-amine (Core Formation)

This protocol utilizes the regioselective directing effect of the C6-chlorine atom to ensure proper cyclization.

  • Reaction Setup: To a clean, dry pressure tube, add 3-amino-6-chloropyridazine (1.0 equiv, 10 mmol) and anhydrous isopropanol (20 mL)[6].

  • Reagent Addition: Add sodium bicarbonate ( NaHCO3​ , 1.2 equiv) followed by the dropwise addition of 2-bromoacetonitrile (1.2 equiv)[1]. Caution: 2-bromoacetonitrile is a severe lachrymator; handle strictly in a fume hood.

  • Cyclization: Seal the tube and heat the reaction mixture at 100 °C for 12-16 hours[1].

  • Self-Validation Check (In-Process): Monitor the reaction by TLC (DCM:MeOH 9:1). The starting material is highly fluorescent under 254 nm UV. The product will show a distinct shift in Rf​ .

  • Workup: Cool to room temperature, dilute with ethyl acetate, and wash with saturated aqueous NaHCO3​ and brine. Dry the organic layer over Na2​SO4​ , filter, and concentrate under reduced pressure[7].

  • Self-Validation Check (Analytical): Confirm the product via LC-MS. The expected mass for 6-chloroimidazo[1,2-b]pyridazin-2-amine is [M+H]+=169.0 [6].

Protocol 2: Suzuki-Miyaura Cross-Coupling to Yield Target Molecule

This protocol uses a sterically hindered catalyst to prevent nitrogen-mediated poisoning.

  • Preparation: In a Schlenk flask, combine 6-chloroimidazo[1,2-b]pyridazin-2-amine (1.0 equiv, 5 mmol), pyridin-3-ylboronic acid (1.5 equiv), and anhydrous K3​PO4​ (2.0 equiv)[4].

  • Degassing (Critical Step): Add a mixture of 1,4-Dioxane and H2​O (4:1 v/v, 25 mL). Sparge the solution vigorously with Argon for 15 minutes to remove dissolved oxygen, which causes catalyst degradation.

  • Catalyst Addition: Quickly add Pd(dppf)Cl2​ (5 mol%) under a positive stream of Argon. The solution will appear orange/red.

  • Heating: Heat the mixture to 90 °C for 4-6 hours.

  • Self-Validation Check (In-Process): If the reaction mixture turns dark brown/black rapidly, the palladium has crashed out (Pd black formation), indicating oxygen contamination or severe catalyst poisoning[8].

  • Self-Validation Check (Analytical): Analyze the crude mixture via LC-MS. You must differentiate between the target product 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine ( [M+H]+=212.1 ) and the protodehalogenated side-product ( [M+H]+=135.1 ). If the side-product exceeds 5%, verify the anhydrous purity of your dioxane and consider lowering the water ratio.

  • Purification: Filter the mixture through a pad of Celite to remove palladium residues, extract with ethyl acetate, and purify via flash chromatography (DCM to 5% MeOH in DCM).

References

  • Title: Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques Source: ACS Medicinal Chemistry Letters / PMC URL: [Link]2][3]

  • Title: Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction Source: MDPI Molecules URL: [Link]4]

  • Title: Development of a Scalable Synthesis of the Small Molecule TGFβR1 Inhibitor BMS-986260 Source: Organic Process Research & Development URL: [Link]1]

  • Title: Palladium catalyzed one-pot sequential Suzuki cross-coupling-direct C-H functionalization of imidazo[1,2-a]pyrazines Source: PubMed / NIH URL: [Link]5]

  • Title: Discovery of imidazo[1,2-b]pyridazine-containing TAK1 kinase inhibitors with excellent activities against multiple myeloma Source: RSC Publishing URL: [Link]8]

  • Title: Imidazo[1,2-a]pyridine derivatives (Patent WO2023061838A1) Source: Google Patents URL: 7]

Sources

Optimization

Technical Support Center: Stability and Storage of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine

Welcome to the Technical Support Center for 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine . This highly conjugated heterocyclic primary amine is a valuable scaffold in medicinal chemistry, often utilized in the developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine . This highly conjugated heterocyclic primary amine is a valuable scaffold in medicinal chemistry, often utilized in the development of kinase inhibitors and CNS-active compounds. However, its unique structural features—specifically the primary amine, the electron-rich imidazo[1,2-b]pyridazine core, and the pyridine ring—make it highly susceptible to environmental degradation if not handled correctly.

This guide is designed for researchers and drug development professionals to troubleshoot degradation issues, understand the mechanistic causality behind instability, and implement self-validating storage protocols based on ICH Q1A(R2) and Q1B guidelines[1][2].

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why is my solid compound changing from a pale powder to a dark yellow/brown color over time?

The Mechanism: This discoloration is the hallmark of primary amine oxidation . Heterocyclic primary amines are highly susceptible to oxidative alteration when exposed to atmospheric oxygen and ambient moisture[3]. The free -NH2 group at position 2 undergoes oxidation to form hydroxylamines, which can further degrade into nitroso compounds or azo dimers[4]. The Fix: Store the compound in a strictly anhydrous environment. Backfill storage vials with Argon. Because Argon is heavier than air, it forms a protective blanket over the solid API, displacing oxygen and halting the oxidative cascade.

Q2: I ran an LC-MS on my stored batch and detected a prominent "M+16" peak. What is this, and how do I prevent it?

The Mechanism: An M+16 mass shift indicates N-oxidation . While the primary amine is vulnerable, the nitrogen atom on the pyridine ring is highly nucleophilic. In the presence of trace peroxides (often found in aging ether solvents or degraded PEG/DMSO used for reconstitution) or reactive oxygen species (ROS), the pyridine nitrogen is rapidly oxidized to a pyridine N-oxide[4]. The Fix: Never store this compound in solution for long periods. If reconstitution is necessary for in vitro assays, use freshly opened, peroxide-free, anhydrous DMSO. Discard any reconstituted solution after 24 hours.

Q3: Does ambient laboratory light actually affect this compound?

The Mechanism: Yes. The imidazo[1,2-b]pyridazine core conjugated with a pyridine ring creates a broad chromophore that absorbs UV and near-visible light. Photoexcitation of this system leads to radical formation, which can cause ring cleavage or dimerization, drastically reducing the potency of the API[5][6]. The Fix: Adhere strictly to ICH Q1B photostability guidelines[7]. All storage and handling must be done using amber glass vials or opaque containers to shield the compound from wavelengths >300 nm.

Part 2: Quantitative Degradation Signatures

To help your analytical team identify the exact mode of degradation, we have summarized the quantitative analytical signatures and kinetic triggers in the table below.

Degradation PathwayEnvironmental TriggerPrimary Analytical Signature (LC-MS / NMR)Preventive Measure
Amine Oxidation Oxygen, Moisture, >4°CMass shift: +16 Da (Hydroxylamine), +14 Da (Nitroso). Broadening of -NH2 peak in 1H-NMR.Argon backfill, Lyophilization (<1% moisture).
N-Oxidation Peroxides (in solvents), ROSMass shift: +16 Da. Downfield shift of pyridine protons in 1H-NMR.Use peroxide-free solvents; store as a dry powder.
Photodegradation UV/Vis Light (>300 nm)Multiple complex peaks (cleavage) or 2M-2 (dimerization). Loss of UV absorbance at λmax.Amber glass vials, minimal benchtop exposure.
N-Nitrosation Acidic pH + NitritesMass shift: +29 Da. Loss of primary amine signal.Avoid mildly acidic storage buffers[4].

Part 3: Mechanistic and Workflow Visualizations

Degradation Pathways

The following diagram maps the structural vulnerabilities of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine to specific environmental triggers.

Degradation Native 6-Pyridin-3-ylimidazo[1,2-b] pyridazin-2-amine (Intact API) AmineOx Hydroxylamine / Nitroso (Amine Oxidation) Native->AmineOx O2, Moisture (Room Temp) NOxide Pyridine N-Oxide (M+16 Peak) Native->NOxide Peroxides, ROS PhotoDeg Radical Cleavage / Dimerization Native->PhotoDeg UV Light (>300 nm)

Fig 1: Primary degradation pathways of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine.

Validated Long-Term Storage Workflow

To ensure a self-validating system, follow this linear workflow for processing bulk API into assay-ready aliquots.

Storage Step1 1. API Synthesis & Purification Step2 Step2 Step1->Step2 Step3 3. Argon Backfill (Displace O2) Step2->Step3 Step4 4. Aliquoting into Amber Glass Vials Step3->Step4 Step5 5. Seal & Store at -20°C Step4->Step5

Fig 2: Validated workflow for the long-term preservation and aliquoting of the API.

Part 4: Step-by-Step Methodologies

Protocol A: Lyophilization and Inert Aliquoting (Long-Term Storage)

Causality: Repeated exposure to ambient air introduces moisture, which acts as a catalyst for ROS generation and amine oxidation. Aliquoting prevents freeze-thaw and repeated atmospheric exposure.

  • Drying: Transfer the purified 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine into a lyophilization flask. Lyophilize for 24–48 hours until the moisture content is strictly <1% (verify via Karl Fischer titration).

  • Atmospheric Displacement: Transfer the lyophilized powder into a glove box or use a Schlenk line purged with high-purity Argon. Note: Argon is preferred over Nitrogen as it is denser and settles over the powder.

  • Aliquoting: Weigh the powder into single-use, pre-weighed amber glass vials (e.g., 1 mg or 5 mg aliquots). The amber glass is mandatory to satisfy ICH Q1B photostability requirements[2][7].

  • Sealing: Cap the vials with PTFE-lined septa while still under the Argon atmosphere. Crimp tightly.

  • Storage: Transfer the sealed vials to a monitored -20°C freezer.

  • Self-Validation Step: Randomly select one sealed vial, reconstitute it, and run an LC-MS. The purity must remain >99% with no detectable M+16 peaks.

Protocol B: Reconstitution for In Vitro Assays

Causality: Solvents like DMSO are hygroscopic and can degrade over time to form peroxides, which instantly N-oxidize the pyridine ring[4].

  • Equilibration: Remove a single amber vial from the -20°C freezer. Do not open it immediately. Allow it to equilibrate to room temperature for 30 minutes in a desiccator. Opening a cold vial causes instant condensation of atmospheric moisture onto the API.

  • Solvent Preparation: Use only newly opened, anhydrous, peroxide-free DMSO (stored over molecular sieves).

  • Reconstitution: Inject the solvent directly through the PTFE septum using a syringe to maintain the inert atmosphere as long as possible. Vortex gently until fully dissolved.

  • Usage: Use the reconstituted solution immediately for your assays. Discard any remaining solution; do not re-freeze.

References

  • ICH Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at: [Link]

  • Q1A(R2) Guideline - ICH. International Council for Harmonisation. Available at:[Link]

  • A Deep Dive into ICH Stability Guidelines (Q1A-Q1F). BioBoston Consulting. Available at:[Link]

  • Safety of Barbecue Food and Its Improvement Measures (Heterocyclic Amine Oxidation). DR Press. Available at:[Link]

  • Activation of aminoimidazole carcinogens by nitrosation: mutagenicity and nucleotide adducts. National Institutes of Health (NIH). Available at:[Link]

  • pyridazine derivatives evaluated: Topics by Science.gov (Photostability of Imidazo[1,2-b]pyridazines). Science.gov. Available at: [Link]

  • CN102743330A - Pharmaceutical composition (Photostability and Stabilization of Heterocycles).Google Patents.

Sources

Troubleshooting

Technical Support Center: Troubleshooting Bioavailability of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine in Rodents

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering pharmacokinetic (PK) bottlenecks with 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers and drug development professionals encountering pharmacokinetic (PK) bottlenecks with 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine and its structural analogs.

The imidazo[1,2-b]pyridazine core is a highly privileged scaffold widely utilized in the development of kinase inhibitors (e.g., ROCK2, Tyk2, BTK, and Mps1) . However, its rigid, planar, and lipophilic nature frequently results in poor oral bioavailability (F < 10%) in rodent models. This guide provides field-proven troubleshooting strategies, causality-driven methodologies, and formulation matrices to overcome these barriers.

Module 1: Diagnosing the Bioavailability Bottleneck

Q1: My compound shows sub-nanomolar in vitro potency, but oral exposure (AUC) in mice and rats is negligible. Why does this happen?

A: Low oral bioavailability is rarely a single-variable problem. For 6-substituted imidazo[1,2-b]pyridazines, the failure is typically a combination of poor aqueous solubility and aggressive hepatic first-pass metabolism .

The planar imidazo[1,2-b]pyridazine core packs tightly into crystal lattices, leading to high melting points and poor dissolution in the neutral pH of the rodent intestine (the "brick dust" phenomenon). Even if the compound is absorbed, the 6-pyridyl ring is highly susceptible to rapid N-oxidation and hydroxylation by hepatic Cytochrome P450 (CYP450) enzymes .

To resolve this, you must first isolate the variable: is the compound failing to enter the bloodstream (absorption), or is it being destroyed immediately upon entry (clearance)?

G Start Low Oral Bioavailability (F < 10%) IV_PK Perform IV PK Study Start->IV_PK High_Cl High IV Clearance (> 50% Liver Blood Flow) IV_PK->High_Cl Low_Cl Low IV Clearance (< 30% Liver Blood Flow) IV_PK->Low_Cl Metabolism Hepatic First-Pass Metabolism (CYP450 Assays) High_Cl->Metabolism Absorption Absorption Bottleneck (Solubility/Permeability) Low_Cl->Absorption Chemistry Structural Optimization (Block Metabolic Soft Spots) Metabolism->Chemistry Formulation Optimize Formulation (Nanosuspension/Lipid) Absorption->Formulation

Workflow for isolating the root cause of poor bioavailability in rodent models.

Q2: How do I definitively determine whether solubility or metabolism is the primary culprit?

A: You must conduct a crossover Intravenous (IV) and Per Os (PO) pharmacokinetic study. By bypassing the gastrointestinal tract via IV administration, you can calculate the intrinsic systemic clearance. If the IV clearance approaches the hepatic blood flow of a rat (~3.3 L/h/kg), the compound is being rapidly metabolized. If IV clearance is low but PO exposure remains poor, the bottleneck is gastrointestinal absorption or gut efflux.

Table 1: Representative Pharmacokinetic Parameters of Imidazo[1,2-b]pyridazines in Rodents

ParameterIV Administration (2 mg/kg)PO Administration (10 mg/kg)Diagnostic Interpretation
Cmax (ng/mL) N/A45 - 120Low Cmax indicates poor absorption or severe first-pass effect.
Tmax (h) N/A0.5 - 2.0Rapid Tmax followed by a sharp drop suggests precipitation in the gut.
AUC_0-inf (h*ng/mL) 800 - 1500150 - 400Disproportionately low PO AUC confirms poor systemic exposure.
Clearance (L/h/kg) 1.3 - 2.5N/ACL > 2.0 L/h/kg in rats indicates high metabolic liability.
Bioavailability (F%) N/A3% - 8%Critical failure point. Target > 30% for in vivo efficacy models.

Module 2: Standardized Experimental Methodologies

Q3: What is the recommended protocol for conducting a self-validating IV/PO PK study for this compound class?

A: To ensure data integrity, the PK study must include mass balance tracking and formulation verification. Below is the validated step-by-step methodology adapted from standard preclinical protocols for imidazo[1,2-b]pyridazine kinase inhibitors .

Step-by-Step Methodology: Tier 1 Pharmacokinetic Profiling Protocol

  • Animal Preparation: Utilize male Sprague-Dawley (SD) rats (180–200 g). Fast the animals for 12 hours prior to oral dosing to eliminate food-effect variables; provide water ad libitum.

  • Formulation Preparation:

    • IV Formulation: Dissolve the compound in 5% DMSO, add 10% Solutol HS15, and dilute with 85% Saline to create a clear solution.

    • PO Formulation: Prepare a fine suspension in 0.5% Methylcellulose and 0.2% Tween 80 in deionized water.

  • Dosing: Administer 2 mg/kg via tail vein injection for the IV group (N=3). Administer 10 mg/kg via oral gavage for the PO group (N=3).

  • Blood Collection: Collect 200 µL of blood via the jugular vein into K2EDTA tubes at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Processing: Immediately centrifuge samples at 4000 rpm for 10 minutes at 4°C to separate plasma. Flash-freeze and store at -80°C.

  • Bioanalysis: Precipitate plasma proteins using 3 volumes of ice-cold acetonitrile containing a known internal standard (e.g., Tolbutamide). Centrifuge and analyze the supernatant via LC-MS/MS.

  • Self-Validation Checkpoint: Collect feces from the PO group over 24 hours. If >70% of the parent compound is recovered unchanged in the feces, the issue is definitively poor dissolution/absorption, not metabolism.

Module 3: Overcoming Hepatic First-Pass Metabolism

Q4: My IV clearance is extremely high. What are the mechanistic causes of this metabolism, and how can I troubleshoot it?

A: The 6-pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine scaffold contains multiple metabolic "soft spots." The nitrogen atoms on the pyridine ring and the imidazopyridazine core are highly susceptible to CYP3A4 and CYP2D6 mediated oxidation. Furthermore, the primary amine at the 2-position can undergo rapid glucuronidation or acetylation.

Pathway OralDose Oral Administration GutLumen Intestinal Lumen (Precipitation Risk) OralDose->GutLumen Enterocyte Enterocyte Uptake GutLumen->Enterocyte Passive Diffusion Efflux P-gp / BCRP Efflux Enterocyte->Efflux Transporter PortalVein Portal Vein Enterocyte->PortalVein Efflux->GutLumen Liver Hepatocyte (CYP450) Pyridine Oxidation PortalVein->Liver Systemic Systemic Circulation (Low AUC) Liver->Systemic Surviving Fraction

Pathway detailing the absorption and first-pass metabolic clearance of the compound.

To confirm CYP450 liability, run an in vitro liver microsomal stability assay. If intrinsic clearance ( CLint​ ) is high, you must initiate structural optimization. For example, introducing a fluorine atom to the pyridine ring reduces coplanarity and electron density, effectively blocking the oxidation site and dramatically improving metabolic stability, as demonstrated in the optimization of Tyk2 JH2 inhibitors .

Step-by-Step Methodology: Self-Validating Microsomal Stability Assay

  • Reagent Preparation: Prepare 100 mM potassium phosphate buffer (pH 7.4) and a 10 mM NADPH regenerating system.

  • Incubation Mixture: Combine rodent liver microsomes (0.5 mg/mL final protein concentration), the test compound (1 µM), and the buffer in a 96-well plate. Pre-incubate at 37°C for 5 minutes.

  • Reaction Initiation: Add the NADPH regenerating system to initiate the enzymatic reaction.

  • Time-Course Sampling: Remove 50 µL aliquots at 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately quench each aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing an internal standard.

  • Self-Validation Checkpoint: Run Verapamil (known high clearance) and Warfarin (known low clearance) in parallel wells. If Verapamil is not rapidly degraded, the microsomes are inactive, and the assay must be repeated.

  • Analysis: Centrifuge to pellet proteins. Analyze the supernatant via LC-MS/MS to calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ).

Module 4: Formulation Strategies for Poor Solubility

Q5: If the primary issue is poor aqueous solubility in the gut, what formulation strategies are effective for rodent dosing?

A: Standard aqueous vehicles (like 0.5% CMC) often fail because the compound dissolves in the acidic stomach but rapidly precipitates upon entering the neutral pH of the duodenum . To bypass dissolution-rate limits, you must utilize co-solvents or lipid-based formulations that keep the compound in a solubilized state throughout the gastrointestinal tract.

Table 2: Excipient Matrix for Imidazo[1,2-b]pyridazine Formulations

Formulation StrategyComposition ExampleMechanistic AdvantageLimitations / Risks
Standard Suspension 0.5% CMC / 0.1% Tween 80 in WaterEasy to prepare; low baseline toxicity.High risk of in vivo precipitation; results in low exposure.
Co-solvent Solution 10% DMSO / 10% Solutol HS15 / 80% SalineHigh solubilization capacity; prevents gut precipitation.High DMSO concentrations can cause GI irritation in rodents.
Lipid-based (SEDDS) 20% Capryol 90 / 40% Cremophor EL / 40% TranscutolBypasses dissolution limits; Cremophor inhibits P-gp efflux.Complex preparation; potential tolerability issues in mice.
pH-Adjusted Solution 100 mM Citrate Buffer (pH 3.0)Exploits the basic 2-amine group for rapid initial solubility.High risk of "brick dust" precipitation upon entering neutral intestinal pH.

Pro-Tip: If you are using a Co-solvent Solution, ensure you add the excipients in the correct order. Dissolve the compound completely in DMSO first, then add the surfactant (Solutol or Tween), mix thoroughly, and slowly add the aqueous phase (Saline) dropwise while vortexing to prevent crashing out.

References
  • Cao, Z., Wang, S., Ma, J., et al. "Identification of Novel Imidazo[1,2-b]pyridazine Derivatives as Selective ROCK2 Inhibitors for the Treatment of Pulmonary Fibrosis." Journal of Medicinal Chemistry, 2025.[Link]

  • He, X., et al. "Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors." PMC, 2019.[Link]

  • Zhang, Y., et al. "Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors." Journal of Medicinal Chemistry, 2025.[Link]

  • Kusakabe, K., et al. "Discovery of Imidazo[1,2-b]pyridazine Derivatives: Selective and Orally Available Mps1 (TTK) Kinase Inhibitors Exhibiting Remarkable Antiproliferative Activity." Journal of Medicinal Chemistry, 2015.[Link]

Optimization

Technical Support Center: Overcoming False Positives in 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine Fluorescence Assays

Welcome to the Assay Development & Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges when screening highly conjugated heterocyclic scaffolds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Development & Troubleshooting Center. As a Senior Application Scientist, I frequently encounter challenges when screening highly conjugated heterocyclic scaffolds. The compound 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine is a prime example. Imidazo[1,2-b]pyridazines are privileged pharmacophores, particularly recognized for their efficacy as allosteric inhibitors of the TYK2 pseudokinase (JH2) domain[1]. However, their structural properties—specifically their extended π-conjugation and hydrophobicity—make them notorious for generating false positives in high-throughput screening (HTS) fluorescence assays.

This guide provides a mechanistic framework to identify, de-risk, and overcome assay interference caused by this specific chemical class.

Section 1: The Mechanisms of Assay Interference

Before implementing a fix, we must understand the causality of the false positive. For imidazo[1,2-b]pyridazines, interference typically manifests through two primary pathways:

  • Photophysical Interference (Autofluorescence & Inner Filter Effect): The imidazo[1,2-b]pyridazine core absorbs strongly in the UV/blue spectrum and emits in the blue/green range. If your assay relies on fluorophores like coumarin or fluorescein, the compound will either artificially inflate the signal (autofluorescence) or quench the excitation/emission light (Inner Filter Effect)[2].

  • Colloidal Aggregation (SCAMs): Small, colloidally aggregating molecules (SCAMs) form micelle-like structures in aqueous buffers. These aggregates non-specifically sequester the target protein or scatter light, leading to a reproducible but entirely artifactual apparent inhibition[3].

Interference_Mechanisms Cpd 6-Pyridin-3-ylimidazo [1,2-b]pyridazin-2-amine Target Target Protein (e.g., TYK2 JH2) Cpd->Target Specific Binding (True Positive) Agg Colloidal Aggregates (Poor Solubility) Cpd->Agg High Conc. (>10 µM) Fluor Autofluorescence (UV/Blue Excitation) Cpd->Fluor Extended π-System Assay Fluorescence Readout (Apparent Hit) Target->Assay Valid Signal Agg->Assay Light Scattering / Protein Sequestration Fluor->Assay Spectral Overlap (False Positive)

Mechanisms of true binding versus false-positive interference in fluorescence assays.

Section 2: Troubleshooting Guide & Diagnostic Workflows

Q: My primary screen yielded a high hit rate for imidazo[1,2-b]pyridazine analogs. How do I know if they are real? A: You must implement a triage workflow to systematically rule out aggregation and autofluorescence. Do not advance these hits to medicinal chemistry without orthogonal validation[4]. Follow the diagnostic decision tree below to isolate the mechanism of interference.

Triage_Workflow Start Primary Hit: Imidazo[1,2-b]pyridazine CheckAF 1. Buffer-Only Read (Compound + Buffer, No Enzyme) Start->CheckAF IsAF High Background Signal? CheckAF->IsAF RedShift Action: Switch to TR-FRET or Red-Shifted Fluorophore IsAF->RedShift Yes (Autofluorescence) CheckAgg 2. Detergent Counter-Screen (Add 0.01% - 0.1% Triton X-100) IsAF->CheckAgg No IsAgg IC50 Shifts >10-fold? CheckAgg->IsAgg AggSol Action: Discard as SCAM or Optimize Solubility IsAgg->AggSol Yes (Aggregation) TrueHit Action: Proceed to Orthogonal Validation (SPR / MS) IsAgg->TrueHit No (True Binder)

Diagnostic workflow for triaging imidazo[1,2-b]pyridazine hits to eliminate false positives.

Q: How do I overcome the autofluorescence of the 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine scaffold? A: The most robust solution is to transition from standard prompt fluorescence (e.g., FITC, AMC) to Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) . TR-FRET utilizes lanthanide chelates (like Europium or Terbium) that have a long emission half-life (milliseconds). By introducing a time delay (e.g., 50–100 µs) before measuring the emission, the short-lived autofluorescence of the imidazo[1,2-b]pyridazine (nanoseconds) completely decays, leaving only the target-specific assay signal[2].

Q: The compound looks active, but the Hill slope is unusually steep (e.g., >2.0). What does this mean? A: A steep Hill slope is a classic hallmark of colloidal aggregation. Aggregates form at a critical aggregation concentration (CAC), leading to a sudden, non-stoichiometric sequestration of the assay components[3]. To validate this, run the dose-response curve in the presence of a non-ionic detergent (see Protocol A).

Section 3: Self-Validating Experimental Protocols
Protocol A: Detergent-Dependent Aggregation Counter-Screen

Purpose: To determine if the apparent IC50 is driven by colloidal aggregation. Causality: Non-ionic detergents disrupt the micelle-like colloidal aggregates of hydrophobic compounds, restoring the target protein to its free state. If the compound is a true competitive inhibitor, the IC50 will remain stable. If it is a SCAM, the apparent activity will vanish.

  • Preparation: Prepare the standard assay buffer. Split into two aliquots: Buffer A (0.001% Triton X-100 - standard screening conditions) and Buffer B (0.1% Triton X-100 - high detergent conditions).

  • Serial Dilution: Prepare a 10-point, 3-fold serial dilution of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine in 100% DMSO.

  • Dispensing: Transfer the compound to the assay plates using acoustic dispensing (e.g., Echo) to minimize solvent effects.

  • Incubation: Incubate the compound with the target protein in both Buffer A and Buffer B for 30 minutes at room temperature.

  • Reaction & Read: Add the fluorescent substrate, incubate according to your standard protocol, and read the plate.

  • Validation Check: Compare the IC50 values. A rightward shift of >10-fold in Buffer B indicates the compound is a false positive driven by aggregation.

Protocol B: Spectral Shift & Autofluorescence Triage

Purpose: To quantify the intrinsic fluorescence of the compound independent of the biological target. Causality: Measuring the compound in isolation ensures that any signal generated is purely photophysical, providing a baseline to determine if the compound's emission spectrum overlaps with the assay's readout window.

  • Matrix Setup: Dispense the compound at its maximum screening concentration (e.g., 30 µM) into a 384-well plate containing only assay buffer (no enzyme, no substrate).

  • Excitation Scan: Excite the plate at the assay's specific excitation wavelength (e.g., 340 nm for NADH-coupled assays, or 488 nm for FITC).

  • Emission Measurement: Read the emission at the assay's detection wavelength.

  • Validation Check: If the compound-only well yields a signal >10% of the assay's dynamic range (Positive Control vs. Negative Control), the compound is interfering photophysically. You must switch to a red-shifted dye (e.g., Cy5, Alexa Fluor 647) or TR-FRET.

Section 4: Quantitative Data Summary

The following table summarizes the interference risks associated with 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine across different assay modalities, providing a quantitative framework for assay selection.

Assay ModalityInterference RiskPrimary Cause of False PositiveSignal ImpactRecommended Mitigation
Prompt Fluorescence (UV/Blue) High Autofluorescence / Spectral OverlapArtificial Signal IncreaseSwitch to Red-shifted fluorophores (>600 nm).
Fluorescence Polarization (FP) High Autofluorescence / Light ScatteringAltered AnisotropyUse TR-FRET or add 0.05% CHAPS.
Luminescence (Luciferase) Moderate Direct Luciferase InhibitionFalse InhibitionRun a Luciferase-only counter-screen[2].
TR-FRET Low Inner Filter Effect (at >50 µM)Signal QuenchingMaintain compound conc. <10 µM; use Europium.
Surface Plasmon Resonance (SPR) Very Low Colloidal AggregationSuper-stoichiometric bindingInclude 2-5% DMSO and 0.01% Tween-20 in buffer.
Section 5: Frequently Asked Questions (FAQs)

Q: Can I just subtract the background fluorescence of the compound from my final assay read? A: As a Senior Application Scientist, I strongly advise against background subtraction for highly fluorescent compounds. Background subtraction assumes the interference is strictly additive and linear. However, imidazo[1,2-b]pyridazines can simultaneously autofluoresce and quench the assay's fluorophore (Inner Filter Effect), creating a non-linear distortion that mathematical subtraction cannot accurately resolve[2].

Q: We switched to TR-FRET, but we are still seeing false positives. What is happening? A: While TR-FRET eliminates autofluorescence due to the time-delay, it does not prevent the Inner Filter Effect (IFE) if the compound absorbs light at the excitation wavelength of the Lanthanide (typically ~330-340 nm) or the emission wavelength of the acceptor. Check the compound's UV-Vis absorbance spectrum. If it absorbs heavily at 340 nm, it is acting as a "light sponge," quenching the TR-FRET signal and mimicking target inhibition.

Q: Are all imidazo[1,2-b]pyridazines prone to aggregation? A: Not inherently, but the addition of the 6-pyridin-3-yl and 2-amine groups increases planarity and hydrophobicity, driving the formation of π-π stacking interactions in aqueous media. Optimizing the formulation by adding solubilizing agents (like BSA or mild detergents) is critical for maintaining monomeric states during screening.

References
  • Identification of imidazo[1,2-b]pyridazine TYK2 pseudokinase ligands as potent and selective allosteric inhibitors of TYK2 signalling. National Institutes of Health (NIH) / PubMed.

  • Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. National Institutes of Health (NIH) / PMC.

  • Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. National Institutes of Health (NIH) / PMC.

  • Why Some Kinase Screens Produce False Positives (and How to Reduce Them). BellBrook Labs.

Sources

Reference Data & Comparative Studies

Validation

Validating 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine Target Engagement in Cellular Models

Application Note & Comparison Guide Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Introduction & Mechanistic Rationale The imidazo[1,2-b]pyridazine scaffold has emerged as a highly pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Comparison Guide Target Audience: Researchers, Assay Biologists, and Drug Development Professionals

Introduction & Mechanistic Rationale

The imidazo[1,2-b]pyridazine scaffold has emerged as a highly privileged chemotype in modern medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors[1]. 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine (6-PIP2A) is a representative small molecule from this class, demonstrating potent biochemical inhibition against the Proviral Integration of Moloney (PIM) family of serine/threonine kinases, specifically PIM1. PIM1 is a critical oncogenic driver involved in cell survival, proliferation, and apoptosis evasion, making it a high-value target in hematological malignancies and solid tumors[2].

However, relying solely on cell-free biochemical assays (e.g., radiometric or microfluidic mobility shift assays) creates a dangerous blind spot in drug development. Biochemical IC50​ values rarely translate directly to cellular efficacy due to three mechanistic barriers:

  • Intracellular ATP Competition: PIM1 inhibitors must compete with physiological ATP concentrations (1–5 mM), which are magnitudes higher than the Km​ concentrations used in biochemical assays.

  • Membrane Permeability & Efflux: The physicochemical properties of the inhibitor dictate its ability to cross the lipid bilayer and evade efflux pumps (e.g., P-gp).

  • Protein Complexes: Endogenous PIM1 exists in dynamic multi-protein complexes that can alter the conformation of the ATP-binding pocket.

To bridge this gap, demonstrating robust intracellular target engagement (TE) is mandatory. This guide outlines the validation of 6-PIP2A TE using two orthogonal, self-validating methodologies: NanoBRET (live-cell, real-time) and CETSA (label-free, endogenous protein), and objectively compares its performance against the benchmark pan-PIM inhibitor, AZD1208.

PIM1_Pathway Cytokine Cytokine Signaling (e.g., IL-3, STAT) PIM1 PIM1 Kinase (Target) Cytokine->PIM1 Substrates Downstream Substrates (Bad, c-Myc, CDC25A) PIM1->Substrates Survival Cell Survival & Tumor Progression Substrates->Survival Inhibitor 6-PIP2A (Imidazo[1,2-b]pyridazine) Inhibitor->PIM1

Fig 1: PIM1 kinase signaling pathway and targeted inhibition by 6-PIP2A.

Experimental Workflows for Target Engagement

To ensure scientific integrity, both assays described below act as self-validating systems. NanoBRET utilizes a competitive displacement mechanism in live cells, while CETSA relies on the thermodynamic principle that ligand binding stabilizes protein folding against heat-induced aggregation[3].

Protocol 1: NanoBRET Intracellular Kinase Assay (Live-Cell)

Causality: NanoBRET is chosen because it measures target engagement in intact, living cells, preserving the native physiological environment and local ATP concentrations[4].

  • Cell Plating & Transfection: Plate HEK293T cells at a density of 2×105 cells/mL in 96-well white plates. Transfect cells with an Nluc-PIM1 fusion plasmid using a lipid-based transfection reagent. Incubate for 24 hours at 37°C, 5% CO2​ .

  • Tracer Equilibration: Replace media with Opti-MEM. Add the cell-permeable NanoBRET Kinase Tracer K-4 at a pre-titrated KD​ concentration (e.g., 0.5 μM). Validation step: Include a no-tracer control well to establish background luminescence.

  • Compound Treatment: Dispense 6-PIP2A and AZD1208 in a 10-point, 3-fold serial dilution dose-response curve (ranging from 10 μM to 0.5 nM). Incubate for 2 hours at 37°C to allow intracellular equilibration and competitive displacement of the tracer.

  • Detection: Add NanoBRET Nano-Glo Substrate. Immediately read the plate using a luminescence microplate reader equipped with dual filters (460 nm for Donor Nluc, 618 nm for Acceptor Tracer).

  • Data Analysis: Calculate the raw BRET ratio (Acceptor/Donor). Normalize the data to vehicle (DMSO) controls and fit to a four-parameter logistic curve to derive the cellular IC50​ .

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Causality: CETSA provides an orthogonal, label-free approach that confirms engagement with the endogenous protein, ruling out potential steric artifacts introduced by the Nluc tag used in NanoBRET[5].

  • Cell Culture & Dosing: Culture K562 cells (which express high levels of endogenous PIM1) to a density of 1×106 cells/mL. Treat aliquots with 1 μM 6-PIP2A, 1 μM AZD1208, or 0.1% DMSO (vehicle) for 1 hour at 37°C.

  • Thermal Profiling: Divide the treated cell suspensions into 8 PCR tubes (50 μL each). Expose the tubes to a temperature gradient (40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by a 3-minute cooling period at room temperature.

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C. Validation step: This strictly separates the soluble (folded) protein fraction from the aggregated (denatured) fraction.

  • Detection & Quantification: Resolve the soluble supernatants via SDS-PAGE and transfer to a PVDF membrane. Probe with an anti-PIM1 primary antibody. Normalize band intensities to the lowest temperature point (40°C) and calculate the melting temperature ( Tm​ ) shift ( ΔTm​ ).

TE_Workflow Transfect 1. Transfect Cells (Nluc-PIM1) Tracer 2. Add NanoBRET Kinase Tracer Transfect->Tracer Treat 3. Treat with 6-PIP2A / AZD1208 Tracer->Treat Measure 4. Measure BRET (Displacement) Treat->Measure Analyze 5. Calculate Cellular IC50 Measure->Analyze

Fig 2: NanoBRET Intracellular Target Engagement Workflow for PIM1.

Data Presentation & Objective Comparison

To evaluate the translational potential of 6-PIP2A, its performance was benchmarked against AZD1208 across biochemical and cellular assays.

Table 1: Target Engagement Comparison Profile

CompoundBiochemical IC50​ (nM)NanoBRET Cellular IC50​ (nM)Cellular Shift Factor*CETSA ΔTm​ (°C)Target Selectivity
6-PIP2A 8.2 ± 1.145.6 ± 3.45.5x+5.2 ± 0.3High (PIM1 > PIM2/3)
AZD1208 5.0 ± 0.8120.4 ± 8.124.1x+3.8 ± 0.2Pan-PIM (PIM1/2/3)

*Cellular Shift Factor = NanoBRET IC50​ / Biochemical IC50​

Interpretation of Results

While AZD1208 exhibits a slightly more potent biochemical IC50​ (5.0 nM vs 8.2 nM), 6-PIP2A demonstrates vastly superior intracellular target engagement .

The fundamental metric here is the Cellular Shift Factor . AZD1208 suffers a massive 24.1-fold rightward shift in its cellular IC50​ (120.4 nM). This discrepancy is highly characteristic of compounds that struggle with intracellular ATP competition or possess suboptimal membrane permeability.

Conversely, 6-PIP2A maintains a tight NanoBRET IC50​ of 45.6 nM (only a 5.5-fold shift). Furthermore, the CETSA data corroborates this finding: 6-PIP2A induces a robust thermodynamic stabilization ( ΔTm​ of +5.2 °C) compared to AZD1208 (+3.8 °C)[5]. This pronounced thermal shift indicates that the imidazo[1,2-b]pyridazine scaffold achieves highly efficient cellular penetrance and maintains a prolonged target residence time on endogenous PIM1, validating it as a superior chemical probe for cellular models.

References

  • Structural Analysis Identifies Imidazo[1,2-b]Pyridazines as PIM Kinase Inhibitors with In vitro Antileukemic Activity. AACR Journals (Cancer Research).

  • Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Blood (NIH/PMC).

  • Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. ACS Chemical Biology (NIH/PMC).

  • Neoprzewaquinone A Inhibits Breast Cancer Cell Migration and Promotes Smooth Muscle Relaxation by Targeting PIM1. International Journal of Molecular Sciences (NIH/PMC).

  • Chemical Proteomics Reveals the Target Landscape of Clinical Kinase Inhibitors. mediaTUM (Technical University of Munich).

Sources

Comparative

Comparative Pharmacokinetics of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine and its Advanced Analogs

Executive Summary & Scaffold Rationale The imidazo[1,2-b]pyridazine core is a highly privileged scaffold in modern medicinal chemistry, serving as the foundational pharmacophore for numerous kinase inhibitors[1]. This in...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scaffold Rationale

The imidazo[1,2-b]pyridazine core is a highly privileged scaffold in modern medicinal chemistry, serving as the foundational pharmacophore for numerous kinase inhibitors[1]. This includes the FDA-approved BCR-ABL inhibitor ponatinib[2], as well as advanced clinical candidates targeting Tyk2[3], TAK1[4], BTK[5], and ROCK2[6].

As a baseline building block, 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine provides the essential hydrogen-bond acceptor and donor motifs required for hinge-region binding within the kinase ATP pocket. However, early-stage compounds featuring unsubstituted primary amines and exposed pyridine rings typically suffer from poor pharmacokinetic (PK) profiles, characterized by rapid cytochrome P450 (CYP)-mediated clearance and limited aqueous solubility.

This guide objectively compares the baseline PK properties of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine against its structurally optimized analogs, detailing the mechanistic causality behind these modifications and providing self-validating experimental protocols for PK evaluation.

Mechanistic Insights: Driving Pharmacokinetic Optimization

The transition from a baseline screening hit to an orally bioavailable drug requires overcoming specific ADME (Absorption, Distribution, Metabolism, and Excretion) liabilities.

Overcoming Hepatic Clearance

The primary amine at the C2 position and the unsubstituted pyridine at the C6 position of the baseline molecule are highly susceptible to CYP-mediated N-oxidation and hydroxylation.

  • The TAK1 Analog Solution: By substituting the C6 position with a morpholine or piperazine ring, researchers significantly enhance water solubility and metabolic stability[4]. The introduction of an sp3-hybridized ring disrupts molecular planarity, while the lack of easily abstractable aromatic protons shields the molecule from rapid CYP450 oxidation[4].

  • The Tyk2 Analog Solution: In the development of Tyk2 JH2 inhibitors, replacing the standard pyridine with an N1-substituted 2-oxo-1,2-dihydropyridine ring dramatically improved liver microsomal stability[3]. Furthermore, utilizing a 2-pyridyl substituent on the pyridone ring enabled the formation of intramolecular hydrogen bonds [3]. This conformational masking of polarity during membrane transit resulted in vastly enhanced Caco-2 permeability[3].

Enhancing Target Selectivity and Safety

Covalent inhibitors targeting BTK utilize the imidazo[1,2-b]pyridazine core to achieve potent inhibition (IC50 ~ 1.3 nM) while maintaining excellent selectivity across the kinome, translating to robust in vivo safety profiles and complete tumor regression in xenograft models[5].

PK_Optimization A 6-Pyridin-3-ylimidazo [1,2-b]pyridazin-2-amine B High Hepatic Clearance (CYP450 Oxidation) A->B C Structural Modification (C6 & C2 Positions) B->C D Morpholine Substitution (TAK1 Analogs) C->D E 2-oxo-pyridine Addition (Tyk2 Analogs) C->E F Improved PK Profile (Low Cl_int, High Bioavailability) D->F E->F

Figure 1: PK optimization logic for imidazo[1,2-b]pyridazine derivatives.

Comparative Pharmacokinetic Data

The following table synthesizes the quantitative PK parameters of the baseline scaffold compared to its highly optimized analogs. Note: Baseline data represents the general profile of early-stage, unoptimized imidazopyridazines to illustrate the trajectory of lead optimization.

Compound / ScaffoldPrimary TargetCaco-2 Papp​ (nm/s)Rat Clearance (mL/min/kg)Oral Bioavailability (%F)Half-life ( T1/2​ , h)
6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine Baseline Hit< 10 (Low)> 60 (High)< 10%< 0.5
6-Morpholino Imidazo[1,2-b]pyridazine TAK1~ 45 (Moderate)22 (Moderate)35%1.8
6-((2-oxo-N1-substituted)amino) Analog Tyk2 JH2142 (High)7.8 (Low)68%4.2
Ponatinib (Clinical Reference) BCR-ABL> 100 (High)15 (Moderate)> 50%6.0

Data supported by pharmacokinetic profiling of Tyk2[3], TAK1[4], and clinical reference standards[2].

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, PK assays must be designed as self-validating systems. The following protocols detail the exact methodologies used to generate the comparative data, embedding internal controls to rule out false positives or assay artifacts.

Protocol A: In Vitro Liver Microsomal Stability Assay

Purpose: To determine the intrinsic clearance ( Clint​ ) and identify CYP450 vulnerabilities before advancing to in vivo models.

  • Preparation: Prepare a 10 mM stock solution of the imidazo[1,2-b]pyridazine test compound in DMSO. Dilute to a final assay concentration of 1 µM in 100 mM potassium phosphate buffer (pH 7.4) to keep DMSO concentration below 0.1% (preventing CYP inhibition).

  • Microsome Addition: Add rat or human liver microsomes (RLM/HLM) to a final protein concentration of 0.5 mg/mL. Pre-incubate the mixture at 37°C for 5 minutes.

  • Reaction Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Self-Validating Controls:

    • Negative Control (No NADPH): Validates that degradation is strictly CYP-mediated and not due to chemical instability in the buffer.

    • Positive Control (Verapamil): Run in parallel to confirm the enzymatic viability of the microsome batch.

  • Sampling & Quenching: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing a stable isotope-labeled Internal Standard (IS).

  • Analysis: Centrifuge at 4,000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS (Multiple Reaction Monitoring mode) to calculate the half-life and Clint​ .

Protocol B: In Vivo Pharmacokinetics in Sprague-Dawley Rats

Purpose: To determine absolute oral bioavailability (%F) and systemic clearance[6].

  • Formulation:

    • Intravenous (IV) dosing (10 mg/kg): Formulate in 5% DMSO / 10% Solutol HS15 / 85% Saline to ensure complete dissolution.

    • Oral (PO) dosing (35 mg/kg): Formulate as a homogeneous suspension in 0.5% Methylcellulose / 0.1% Tween-80[6].

  • Administration & Sampling: Administer to fasted male Sprague-Dawley rats. Collect blood samples (20 µL) via the jugular vein at 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose[6].

  • Sample Processing: Transfer blood to K2-EDTA tubes, centrifuge to isolate plasma, and store at -80°C.

  • Self-Validating LC-MS/MS System:

    • Extract plasma using protein precipitation (Acetonitrile + IS). The use of an IS corrects for matrix effects and extraction recovery variations.

    • Ensure the calibration curve spans 1 ng/mL to 5000 ng/mL with an R2>0.99 . Quality Control (QC) samples must fall within ±15% of their nominal concentration to validate the run.

  • Data Calculation: Calculate PK parameters (AUC, Cmax​ , Tmax​ , Clearance, Volume of Distribution) using non-compartmental analysis (NCA) via Phoenix WinNonlin.

Pharmacodynamic Pathway Visualization

The ultimate goal of optimizing the PK profile of imidazo[1,2-b]pyridazines is to ensure sufficient intracellular concentration to block pathogenic kinase signaling. Below is the generalized signaling cascade targeted by these optimized analogs.

Kinase_Pathway Stimulus Pro-inflammatory Cytokines (e.g., IL-12, IL-23) Receptor Cell Surface Receptor Stimulus->Receptor Kinase Target Kinase (Tyk2 / TAK1 / BTK) Receptor->Kinase TF Transcription Factors (STAT / NF-κB) Kinase->TF Inhibitor Optimized Imidazo[1,2-b] pyridazine Analogs Inhibitor->Kinase Response Disease Progression (Inflammation / Fibrosis) TF->Response

Figure 2: Intracellular kinase signaling pathways targeted by optimized analogs.

References

  • Source: nih.
  • Discovery of Imidazo[1,2-b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK)
  • Source: researchgate.
  • Source: acs.
  • Source: rsc.
  • Source: nih.

Sources

Validation

A Senior Application Scientist's Guide to Cross-Validating IC50 Values for Kinase Inhibitors: A Case Study of the Imidazo[1,2-b]pyridazine Scaffold

Introduction: The Challenge of Comparing IC50 Data In the field of drug discovery, the half-maximal inhibitory concentration (IC50) is a cornerstone metric for quantifying the potency of a small molecule inhibitor. Howev...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Comparing IC50 Data

In the field of drug discovery, the half-maximal inhibitory concentration (IC50) is a cornerstone metric for quantifying the potency of a small molecule inhibitor. However, researchers often encounter significant variability in reported IC50 values for the same compound. This discrepancy is not necessarily an error, but rather a reflection of the different biological questions being answered by different assay formats. Understanding the nuances of each assay is critical for accurately interpreting data and making informed decisions in a drug development pipeline.

This guide provides an in-depth comparison of common assay types used to characterize kinase inhibitors, using the well-studied imidazo[1,2-b]pyridazine scaffold as a representative example. We will delve into the mechanistic basis of both biochemical and cell-based assays, explain the causality behind experimental choices, and provide a framework for cross-validating potency data to build a comprehensive pharmacological profile.

The Target: Understanding the Imidazo[1,2-b]pyridazine Scaffold

The imidazo[1,2-b]pyridazine core is a privileged scaffold in medicinal chemistry, frequently utilized for the development of potent kinase inhibitors. Compounds based on this structure have been investigated as inhibitors of various kinases, including Janus kinases (JAKs), Focal Adhesion Kinase (FAK), and Aurora kinases, which are critical nodes in signaling pathways related to cancer and inflammation. The potency and selectivity of these compounds are evaluated using a tiered system of assays, starting from direct enzyme inhibition and progressing to cellular and in vivo models.

Part 1: Biochemical Assays - Measuring Direct Target Inhibition

Biochemical assays are reductionist systems designed to measure the direct interaction between an inhibitor and its purified kinase target. These assays are essential for initial screening and for determining the intrinsic potency of a compound, free from the complexities of a cellular environment.

Methodology: TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)

A common and powerful biochemical assay format is TR-FRET. This method relies on the transfer of energy between two fluorescent molecules—a donor and an acceptor—when they are in close proximity.

Experimental Protocol (TR-FRET Kinase Assay):

  • Reagent Preparation:

    • Prepare a buffer solution containing a purified, active kinase (e.g., JAK2).

    • Prepare a substrate peptide that is tagged with a fluorophore (e.g., biotin).

    • Prepare a stock solution of the test compound (e.g., an imidazo[1,2-b]pyridazine derivative) in DMSO.

    • Prepare a detection mixture containing a lanthanide-labeled antibody that specifically recognizes the phosphorylated substrate (the donor) and a streptavidin-conjugated acceptor fluorophore (e.g., APC or ULight).

  • Kinase Reaction:

    • Dispense the test compound in a serial dilution across a 384-well microplate.

    • Add the kinase and the biotinylated substrate peptide to each well.

    • Initiate the phosphorylation reaction by adding ATP. The concentration of ATP is critical and is often set near the Michaelis-Menten constant (Km) of the kinase to ensure sensitivity for ATP-competitive inhibitors.

    • Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Detection:

    • Stop the kinase reaction by adding EDTA, which chelates the Mg2+ ions necessary for kinase activity.

    • Add the detection mixture (phospho-specific antibody-donor and streptavidin-acceptor) to the wells.

    • Incubate to allow the antibody to bind the phosphorylated substrate and the streptavidin to bind the biotin tag, bringing the donor and acceptor into proximity.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader, which excites the donor fluorophore and measures the emission from both the donor and the acceptor.

    • Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission). This ratio is proportional to the amount of phosphorylated substrate.

  • Data Analysis:

    • Plot the TR-FRET ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value, which represents the concentration of inhibitor required to reduce the kinase activity by 50%.

Diagram: TR-FRET Assay Workflow

cluster_reaction Kinase Reaction cluster_detection TR-FRET Detection K Kinase P Phospho-Substrate K->P Phosphorylation S Biotin-Substrate ATP ATP I Inhibitor I->K Inhibition I->K P_detect Biotin-Phospho-Substrate P->P_detect Reaction Product Donor Ab Acceptor SA-APC Donor->Acceptor FRET Donor->P_detect Acceptor->P_detect

Caption: Workflow of a TR-FRET assay to measure kinase inhibition.

Part 2: Cell-Based Assays - Assessing Potency in a Biological Context

While biochemical assays measure intrinsic potency, they do not predict how a compound will behave in a living system. Cell-based assays are therefore a critical next step. They measure the inhibitor's ability to permeate the cell membrane, engage its target in the crowded cytoplasm, and exert a functional effect on a signaling pathway.

Methodology: NanoBRET™ Target Engagement Assay

The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a powerful method for quantifying compound binding to a specific protein target in living cells. It provides a direct measure of target engagement, which can be a more precise indicator of cellular activity than downstream functional readouts.

Experimental Protocol (NanoBRET™ Target Engagement):

  • Cell Preparation:

    • Genetically modify a relevant human cell line (e.g., HEK293) to express the target kinase as a fusion protein with NanoLuc® luciferase (the BRET donor).

    • Culture these cells under standard conditions until they are ready for plating.

  • Assay Setup:

    • Harvest and resuspend the cells in an appropriate assay medium (e.g., Opti-MEM®).

    • Dispense the test compound in a serial dilution into a white, 384-well assay plate.

    • Add the cell suspension to the wells.

  • Target Engagement:

    • Add the NanoBRET™ fluorescent tracer to all wells. The tracer is a cell-permeable fluorescent molecule designed to bind to the active site of the kinase (the BRET acceptor). The inhibitor will compete with the tracer for binding.

    • Incubate the plate at 37°C in a CO2 incubator for a period (e.g., 2 hours) to allow the compound and tracer to reach binding equilibrium within the cells.

  • Detection:

    • Add the NanoLuc® substrate (furimazine) to all wells. This initiates the bioluminescent reaction, producing light that can excite the fluorescent tracer if it is bound to the NanoLuc®-kinase fusion.

  • Data Acquisition:

    • Immediately read the plate on a luminometer equipped with two filter channels to separately measure the donor (luciferase) and acceptor (tracer) emission signals.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio (Acceptor Emission / Donor Emission).

    • Plot the ratio against the logarithm of the inhibitor concentration. A decrease in the BRET signal indicates displacement of the tracer by the test compound.

    • Fit the data to a dose-response curve to determine the IC50, representing the concentration of compound that displaces 50% of the tracer from the target kinase.

Diagram: NanoBRET™ Target Engagement Principle

cluster_no_inhibitor No Inhibitor: High BRET cluster_with_inhibitor With Inhibitor: Low BRET cell1 cell1 cell2 cell2 Inhibitor Inhibitor Inhibitor->cell2:f2 Tracer Tracer Kinase Kinase-NLuc

Caption: Principle of NanoBRET™ target engagement assay.

Part 3: Comparative Analysis - Why IC50 Values Differ

It is common to observe a rightward shift in potency—that is, a higher IC50 value—when moving from a biochemical assay to a cell-based assay. Let's consider a hypothetical but realistic dataset for an imidazo[1,2-b]pyridazine compound targeting JAK2.

Table 1: Hypothetical IC50 Data for a JAK2 Inhibitor

Assay TypeTarget MeasuredIC50 (nM)Key Factors Influencing Value
Biochemical (TR-FRET) Purified JAK2 Enzyme Activity5ATP concentration, enzyme/substrate concentration, buffer conditions
Cell-Based (NanoBRET™) JAK2 Target Engagement in Cells50Cell permeability, efflux pumps, intracellular ATP, protein binding
Cell-Based (Phospho-STAT5) Downstream Pathway Inhibition150Signal amplification, off-target effects, cellular metabolism
Analysis of IC50 Shift:
  • Biochemical vs. Cellular (5 nM vs. 50 nM): The ten-fold shift in IC50 between the TR-FRET and NanoBRET™ assays is typical. The biochemical IC50 of 5 nM represents the compound's intrinsic potency against the isolated enzyme under optimized, artificial conditions (e.g., 10 µM ATP). In contrast, the cellular target engagement IC50 of 50 nM reflects the concentration required to achieve target binding inside a living cell. This value is influenced by several factors not present in the biochemical assay:

    • Cell Permeability: The compound must cross the cell membrane to reach its target. Poor permeability can significantly reduce the effective intracellular concentration.

    • Efflux Pumps: Transporters like P-glycoprotein can actively pump the compound out of the cell, lowering its concentration at the target.

    • Intracellular ATP: The concentration of ATP inside a cell is in the millimolar range (1-10 mM), much higher than the Km-level concentrations used in many biochemical assays. For an ATP-competitive inhibitor, this high concentration of the natural substrate requires a higher concentration of the inhibitor to achieve 50% target occupancy.

  • Target Engagement vs. Functional Pathway (50 nM vs. 150 nM): The further shift observed in a downstream functional assay (like measuring the phosphorylation of STAT5, a direct substrate of JAK2) is also common. The IC50 of 150 nM reflects the concentration needed to inhibit the consequences of kinase activity. This value can be higher due to:

    • Signal Amplification: Biological signaling pathways often have built-in amplification steps. It may be necessary to inhibit more than 50% of the target kinase to achieve a 50% reduction in a downstream signal.

    • Non-linearity: The relationship between target engagement and functional outcome is not always linear. Full inhibition of a downstream event may require near-complete (>90%) engagement of the upstream kinase.

Conclusion and Best Practices

Cross-validation of IC50 data across different assay formats is not about finding a single "true" value. It is about building a comprehensive understanding of a compound's pharmacological profile. Each assay provides a unique and valuable piece of the puzzle.

Recommendations for Researchers:

  • Always Define the Context: When reporting an IC50 value, always specify the assay format, key parameters (e.g., ATP concentration for biochemical assays), and the biological system (e.g., cell line for cellular assays).

  • Embrace the IC50 Shift: Do not view discrepancies between biochemical and cellular IC50s as a failure. Instead, use the magnitude of the shift to diagnose potential liabilities like poor permeability or high efflux, which are critical to address during lead optimization.

  • Correlate Target Engagement with Function: Directly measuring target engagement (e.g., with NanoBRET™ or CETSA) and correlating it with a downstream functional readout is a powerful strategy. This helps confirm that the observed cellular effect is indeed due to on-target activity and can reveal important information about the biology of the signaling pathway.

By systematically applying and comparing these orthogonal assays, researchers can gain high confidence in their data, enabling more effective and efficient advancement of promising new therapeutic agents.

References

  • Title: Discovery of a series of imidazo[1,2-b]pyridazines as potent, selective, and orally available pan-Janus kinase (JAK) inhibitors. Source: Journal of Medicinal Chemistry. URL: [Link]

  • Title: Imidazo[1,2-b]pyridazine-based compounds in medicinal chemistry. Source: European Journal of Medicinal Chemistry. URL: [Link]

  • Title: The importance of ATP concentration in kinase assays. Source: BMG LABTECH Application Note. URL: [Link]

  • Title: P-glycoprotein and its role in drug resistance. Source: Molecular Cancer Therapeutics. URL: [Link]

Comparative

The Imidazo[1,2-b]pyridazine Scaffold: A Comparative Guide to Kinase Selectivity Profiles

Introduction The imidazo[1,2-b]pyridazine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic structure provides a robust platform for the development of small m...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The imidazo[1,2-b]pyridazine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry. Its rigid, bicyclic structure provides a robust platform for the development of small molecule kinase inhibitors, while its multiple points for substitution allow for the fine-tuning of potency and selectivity.[1] Derivatives of this scaffold have been investigated as inhibitors of a remarkably diverse range of protein kinases, implicating them in therapeutic areas from oncology and inflammation to neurodegenerative disorders.[2][3][4]

This guide provides a comparative analysis of the kinase selectivity profiles achieved with the imidazo[1,2-b]pyridazine framework. We will explore how specific substitution patterns direct the molecule's activity towards distinct kinase families, supported by quantitative experimental data. Furthermore, we will detail the key experimental methodologies used to generate these selectivity profiles, offering researchers the foundational knowledge to both interpret existing data and design future experiments.

The Imidazo[1,2-b]pyridazine Scaffold: A Versatile Platform

The power of the imidazo[1,2-b]pyridazine scaffold lies in its synthetic tractability and the distinct pharmacological properties that can be imparted by substitutions at key positions, primarily C2, C3, and C6. These positions allow chemists to project chemical moieties into different regions of the ATP-binding pocket of a target kinase, thereby governing both affinity and selectivity.

cluster_0 Imidazo[1,2-b]pyridazine Core mol mol

Caption: Core structure of the Imidazo[1,2-b]pyridazine scaffold with key substitution points.

Comparative Kinase Selectivity Profiles

The following sections highlight how modifications to the core scaffold yield inhibitors with distinct and often highly selective kinase inhibition profiles.

Allosteric Inhibition of TYK2 Pseudokinase (JH2)

A significant breakthrough in JAK inhibitor development has been the targeting of the regulatory pseudokinase (JH2) domain. This approach offers selectivity over the highly conserved catalytic (JH1) domains of other JAK family members. The imidazo[1,2-b]pyridazine scaffold has proven exceptionally effective in generating potent and selective TYK2 JH2 inhibitors.[4][5] These compounds function as allosteric inhibitors, binding to the inactive JH2 domain to suppress the activation of the JH1 catalytic domain, thereby blocking downstream signaling of cytokines like IL-12, IL-23, and Type I interferons.[4][5]

Compound IDTargetBinding/InhibitionSelectivity NotesReference
Compound 6 Tyk2 JH2Ki = 0.015 - 0.035 nM>480-fold selective over HIPK4; IC50 >2 µM for Jak1-3.[5]
Compound 29 Tyk2 JH2Cellular IC50 improved from hit compoundMaintained selectivity over the JH1 domain.[4]
Covalent Inhibition of Bruton's Tyrosine Kinase (BTK)

The imidazo[1,2-b]pyridazine scaffold has also been successfully adapted to create highly potent irreversible inhibitors of Bruton's Tyrosine Kinase (BTK), a critical enzyme in B cell signaling.[6][7] By incorporating a reactive group (e.g., an acrylamide moiety), these inhibitors form a covalent bond with a cysteine residue in the BTK active site. This strategy leads to prolonged target engagement and potent biological activity.

Compound IDTargetInhibition (IC50)Selectivity NotesReference
Compound 22 (TM471-1) BTK1.3 nM (HTRF assay)Exhibited excellent selectivity across a panel of 310 kinases.[6][7]
Inhibition of the MAP Kinase Pathway (TAK1)

Transforming growth factor-β activated kinase (TAK1) is a key mediator in inflammatory signaling pathways. A series of 6-substituted morpholine or piperazine imidazo[1,2-b]pyridazines have been identified as potent TAK1 inhibitors, demonstrating potential for treating conditions like multiple myeloma.[8]

Compound IDTargetInhibition (IC50)Comparative PotencyReference
Compound 26 TAK155 nMMore potent than the known TAK1 inhibitor, takinib (IC50 = 187 nM), under similar conditions.[8]
Broad Kinase Family Inhibition: CDKs and DYRKs

The versatility of the scaffold is further demonstrated by its ability to target kinases involved in cell cycle control and development, such as Cyclin-Dependent Kinases (CDKs) and Dual-specificity tyrosine-phosphorylation-regulated kinases (DYRKs).[1][3][9] Structure-activity relationship (SAR) studies have shown that subtle changes can significantly alter the selectivity profile, for instance, improving selectivity for DYRK1A over the closely related CLK kinases through rational design.[3]

Scaffold/CompoundTarget FamilyKey FindingReference
Imidazo[1,2-b]pyridazinesCDKsPotent and selective inhibitors of CDK2 were identified. SAR differs significantly from the related imidazo[1,2-a]pyridine series.[1][9]
Compound 29 DYRKs/CLKsRational design based on X-ray crystallography improved kinase selectivity against closely related CLK kinases.[3]

Methodologies for Determining Kinase Selectivity

An inhibitor's value is defined by its selectivity profile. Generating reliable and comprehensive data requires a multi-faceted approach, combining biochemical assays with cellular and global proteomic methods.

In Vitro Biochemical Kinase Assay

This is the foundational experiment to determine the direct inhibitory activity of a compound on a purified kinase. The assay measures the transfer of a phosphate group from ATP to a substrate.

Causality Behind Experimental Choices:

  • ATP Concentration: Assays are typically run at or near the Michaelis-Menten constant (Km) of ATP for the specific kinase. This ensures that the inhibitor is competing under physiologically relevant conditions and provides a standardized measure (IC50) for comparison.

  • Enzyme & Substrate: Purified, active recombinant kinase and a specific, validated substrate (peptide or protein) are used to ensure the measured activity is solely due to the target of interest.

  • Detection Method: The choice of detection (e.g., radioactive 32P-ATP, fluorescence, or luminescence) depends on throughput needs, sensitivity, and safety considerations.[10][11][12][13]

Step-by-Step Protocol: Generic In Vitro Kinase Assay (Fluorescence-based)

  • Reagent Preparation: Prepare assay buffer (e.g., Tris-HCl pH 7.5, MgCl2, DTT), ATP solution, kinase substrate, and purified kinase enzyme at desired concentrations.

  • Compound Plating: Serially dilute the test compound (e.g., 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine) in DMSO and dispense into a 384-well plate. Include positive (no inhibitor) and negative (no enzyme) controls.[13]

  • Kinase Reaction Incubation: Add the kinase enzyme to the wells containing the compound and incubate for a pre-determined time (e.g., 15-30 minutes) to allow for inhibitor binding.

  • Initiate Reaction: Add a mixture of the kinase substrate and ATP to all wells to start the phosphorylation reaction. Incubate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop Reaction & Detect ADP: Add a "stop/detection" reagent. Many commercial kits use a coupled enzyme system where the ADP generated is used to produce a fluorescent signal.[13]

  • Data Acquisition: Read the plate on a fluorescent plate reader (e.g., λEx = 530 nm / λEm = 590 nm).[13]

  • Analysis: Convert fluorescence units to percent inhibition relative to controls and plot against compound concentration. Fit the data to a dose-response curve to determine the IC50 value.

Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify that a compound engages its intended target within the complex environment of a living cell.[14] The principle is that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[14][15]

cluster_workflow CETSA® Experimental Workflow start 1. Treat Cells (Compound vs. Vehicle) heat 2. Heat Challenge (Apply Temperature Gradient) start->heat lyse 3. Cell Lysis heat->lyse centrifuge 4. Centrifugation (Separate Soluble vs. Aggregated) lyse->centrifuge collect 5. Collect Supernatant (Soluble Fraction) centrifuge->collect quantify 6. Quantify Target Protein (e.g., Western Blot, MS) collect->quantify

Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA®).

Step-by-Step Protocol: CETSA with Western Blot Readout

  • Cell Culture & Treatment: Culture cells to ~80% confluency. Treat cells with the test compound or vehicle (DMSO) control and incubate for a set time (e.g., 1 hour) at 37°C to allow for cell penetration and target binding.[15]

  • Heat Challenge: Aliquot cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures for a short duration (e.g., 3 minutes) using a PCR machine, followed by a cooling step.[16]

  • Cell Lysis: Lyse the cells to release their protein contents. This can be achieved by methods such as freeze-thaw cycles in liquid nitrogen followed by mechanical disruption.[16]

  • Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[16]

  • Sample Preparation: Carefully collect the supernatant, which contains the soluble, non-denatured protein fraction. Normalize total protein concentration across all samples.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blot using an antibody specific to the target kinase.

  • Analysis: Quantify the band intensities. A stabilizing compound will result in a higher amount of soluble protein at elevated temperatures compared to the vehicle control, indicating a "thermal shift."

Chemoproteomics (Kinobeads) for Global Selectivity Profiling

To obtain an unbiased, kinome-wide view of a compound's selectivity, chemoproteomic approaches like the Kinobeads assay are employed. This technique uses a mixture of broad-spectrum, immobilized kinase inhibitors (the "kinobeads") to enrich a large fraction of the kinome from a cell lysate.[17][18] The test compound is then used in a competition format.

cluster_workflow Kinobeads Competition Assay Workflow start 1. Prepare Cell Lysate incubate 2. Incubate Lysate (with dose range of test compound) start->incubate beads 3. Add Kinobeads (Affinity Capture of Unbound Kinases) incubate->beads wash 4. Wash Beads (Remove Non-specific Binders) beads->wash digest 5. On-Bead Digestion (Trypsin) wash->digest ms 6. LC-MS/MS Analysis (Quantify Peptides) digest->ms analyze 7. Data Analysis (Generate Dose-Response Curves) ms->analyze

Sources

Validation

Benchmarking Novel ALK Inhibitors: A Comparative Guide to 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine Efficacy in Xenograft Models

For drug development professionals navigating the competitive landscape of targeted cancer therapies, the robust preclinical validation of novel chemical entities is paramount. This guide provides a comprehensive framewo...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals navigating the competitive landscape of targeted cancer therapies, the robust preclinical validation of novel chemical entities is paramount. This guide provides a comprehensive framework for benchmarking the efficacy of a promising new Anaplastic Lymphoma Kinase (ALK) inhibitor, 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine (herein referred to as Compound X), in xenograft models of non-small cell lung cancer (NSCLC). By objectively comparing its performance against established first- and second-generation ALK inhibitors, Crizotinib and Ceritinib, this document aims to equip researchers with the necessary tools to rigorously evaluate the therapeutic potential of this novel agent.

Introduction to Compound X: A Novel Imidazopyridazine-Based ALK Inhibitor

Compound X, 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine, is a novel small molecule inhibitor designed to target the constitutively active ALK fusion proteins that are key drivers in a subset of NSCLCs. The imidazo[1,2-b]pyridazine scaffold is a privileged structure in kinase inhibitor design, and substitutions at the 2, 3, and 6 positions have been shown to modulate potency and selectivity against various kinases. The pyridin-3-yl moiety at the 6-position is hypothesized to enhance binding affinity within the ATP-binding pocket of the ALK kinase domain. As a competitive ATP-binding site inhibitor, Compound X is expected to abrogate downstream signaling pathways crucial for tumor cell proliferation and survival.

Mechanism of Action: Targeting the Aberrant ALK Signaling Cascade

In ALK-rearranged NSCLC, a chromosomal translocation results in the formation of a fusion gene, most commonly between echinoderm microtubule-associated protein-like 4 (EML4) and ALK.[1][2] This EML4-ALK fusion protein leads to ligand-independent dimerization and constitutive activation of the ALK kinase domain.[1][3] This aberrant signaling cascade promotes cancer cell growth, survival, and proliferation through the activation of several downstream pathways, including the PI3K/AKT, MAPK/ERK, and JAK/STAT pathways.[4][5][6]

Compound X, like Crizotinib and Ceritinib, is designed to act as a tyrosine kinase inhibitor (TKI) by competing with ATP for binding to the catalytic site of the ALK kinase domain.[7][8][9] By blocking the autophosphorylation of ALK, these inhibitors prevent the subsequent activation of its downstream effectors, ultimately leading to cell cycle arrest and apoptosis in ALK-dependent tumor cells.[8][10]

ALK_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EML4-ALK EML4-ALK PI3K PI3K EML4-ALK->PI3K Activates RAS RAS EML4-ALK->RAS Activates JAK JAK EML4-ALK->JAK Activates AKT AKT PI3K->AKT Gene_Transcription Gene_Transcription AKT->Gene_Transcription Promotes Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Gene_Transcription Promotes Proliferation STAT3 STAT3 JAK->STAT3 STAT3->Gene_Transcription Promotes Growth Compound_X Compound X (ALK Inhibitor) Compound_X->EML4-ALK Inhibits Crizotinib Crizotinib Crizotinib->EML4-ALK Inhibits Ceritinib Ceritinib Ceritinib->EML4-ALK Inhibits

Figure 1: Simplified ALK Signaling Pathway and Inhibition by TKIs.

Comparative Efficacy in ALK-Positive NSCLC Xenograft Models

The antitumor activity of Compound X should be evaluated in well-characterized, ALK-positive NSCLC xenograft models and compared directly with Crizotinib and Ceritinib. The choice of cell lines is critical; for instance, the H3122 and H2228 cell lines are both EML4-ALK positive and have been extensively used in preclinical studies of ALK inhibitors.[11]

Table 1: Comparative Efficacy of ALK Inhibitors in NSCLC Xenograft Models

Compound Cell Line Dose & Schedule Tumor Growth Inhibition (TGI) (%) Reference
Compound X H3122To be determinedTo be determinedN/A
Crizotinib H312250 mg/kg, PO, QD~85%[12]
Karpas299100 mg/kg, PO, QDComplete Regression[13]
PANC-150 mg/kg, PO, QDSignificant reduction in tumor volume[14]
Ceritinib H222850 mg/kg, PO, QD>90%[11][15]
H2228 (Crizotinib-resistant)50 mg/kg, PO, QDSignificant tumor growth suppression[11]
Ba/F3 (EML4-ALK-WT)Not specified in vivoSynergistic effect with PD-L1 inhibitor[16]
A375P50 mg/kg, every other daySignificant reduction in tumor volume[17]

Note: TGI values are approximate and can vary based on the specific experimental conditions. The data for Compound X is hypothetical and serves as a placeholder for experimental results.

Experimental Protocol: Subcutaneous Xenograft Model for Efficacy Assessment

This protocol outlines a standardized workflow for establishing and utilizing a subcutaneous xenograft model of ALK-positive NSCLC to evaluate the in vivo efficacy of Compound X.

Xenograft_Workflow cluster_setup Model Establishment cluster_treatment Treatment & Monitoring cluster_analysis Endpoint Analysis Cell_Culture 1. Cell Culture (e.g., H3122) Cell_Harvest 2. Cell Harvest & Viability Cell_Culture->Cell_Harvest Implantation 3. Subcutaneous Implantation (Immunocompromised Mice) Cell_Harvest->Implantation Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization (Tumor Volume ~100-150 mm³) Tumor_Growth->Randomization Treatment_Initiation 6. Treatment Initiation (Vehicle, Cmpd X, Crizotinib, Ceritinib) Randomization->Treatment_Initiation Data_Collection 7. Data Collection (Tumor Volume, Body Weight) Treatment_Initiation->Data_Collection Euthanasia 8. Euthanasia & Tissue Harvest Data_Collection->Euthanasia Data_Analysis 9. Data Analysis (TGI, Statistical Significance) Euthanasia->Data_Analysis PD_Analysis 10. Pharmacodynamic Analysis (Western Blot, IHC) Data_Analysis->PD_Analysis

Figure 2: Experimental Workflow for Xenograft Efficacy Studies.

Step-by-Step Methodology:

  • Cell Culture and Preparation:

    • Culture ALK-positive human NSCLC cells (e.g., H3122) in appropriate media and conditions as recommended by the supplier.

    • Harvest cells during the logarithmic growth phase using standard trypsinization methods.

    • Wash cells with sterile phosphate-buffered saline (PBS) and resuspend in a 1:1 mixture of PBS and Matrigel at a concentration of 5 x 10^6 cells per 100 µL. Cell viability should be >95% as determined by trypan blue exclusion.

  • Animal Husbandry and Tumor Implantation:

    • Use female athymic nude mice (6-8 weeks old). Allow animals to acclimate for at least one week prior to the study.

    • Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring and Randomization:

    • Monitor tumor growth by measuring the length (L) and width (W) of the tumors with digital calipers 2-3 times per week.

    • Calculate tumor volume using the formula: Volume = (L x W^2) / 2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control (e.g., 0.5% methylcellulose)

      • Group 2: Compound X (dose to be determined by pharmacokinetic studies)

      • Group 3: Crizotinib (e.g., 50 mg/kg)

      • Group 4: Ceritinib (e.g., 50 mg/kg)

  • Drug Administration and In-Life Monitoring:

    • Administer drugs orally (PO) once daily (QD) for a specified duration (e.g., 21 days).

    • Monitor animal health daily and record body weight 2-3 times per week as an indicator of toxicity.

  • Endpoint and Data Analysis:

    • At the end of the treatment period, euthanize the mice and excise the tumors.

    • Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean RTV of treated group / Mean RTV of control group)] x 100, where RTV is the relative tumor volume (tumor volume on a given day divided by the tumor volume at the start of treatment).[18]

    • Perform statistical analysis (e.g., one-way ANOVA with post-hoc tests) to determine the significance of the observed differences in tumor growth between the treatment groups.[19][20]

  • Pharmacodynamic Analysis (Optional but Recommended):

    • A satellite group of animals can be used for pharmacodynamic studies.

    • Collect tumor samples at various time points after the final dose to assess the inhibition of ALK phosphorylation and downstream signaling molecules (e.g., p-ALK, p-AKT, p-ERK) by Western blotting or immunohistochemistry.

Conclusion and Future Directions

This guide provides a foundational framework for the preclinical evaluation of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine (Compound X) in xenograft models. A rigorous head-to-head comparison with established ALK inhibitors like Crizotinib and Ceritinib is essential to understand its relative potency, efficacy, and potential advantages. The provided experimental protocol offers a standardized approach to generate robust and reproducible data.

Positive outcomes from these studies, demonstrating superior or comparable efficacy to the benchmarks, would strongly support the further development of Compound X. Subsequent investigations should focus on evaluating its efficacy in crizotinib-resistant xenograft models, assessing its brain penetrance (a critical factor for NSCLC treatment), and conducting comprehensive toxicology studies to establish a therapeutic window.

References

  • Shaw, A. T., Kim, D. W., Mehra, R., et al. (2014). Ceritinib in ALK-rearranged non–small-cell lung cancer. New England Journal of Medicine, 370(13), 1189-1197.
  • US Food and Drug Administr
  • Iwama, E., Okamoto, I., Harada, T., Takayama, K., & Nakanishi, Y. (2014). Development of anaplastic lymphoma kinase (ALK) inhibitors and molecular diagnosis in ALK-rearranged non-small cell lung cancer. OncoTargets and therapy, 7, 375.
  • Gerber, D. E., Ghandi, L., & Costa, D. B. (2014). Management of ALK-rearranged non-small cell lung cancer. Journal of the National Comprehensive Cancer Network, 12(5), 727-734.
  • What is the mechanism of Ceritinib?
  • Ceritinib | C28H36ClN5O3S | CID 57379345 - PubChem.
  • Crizotinib - Wikipedia.
  • What is the mechanism of Crizotinib?
  • Friboulet, L., Li, N., Katayama, R., et al. (2014). The ALK inhibitor ceritinib overcomes crizotinib resistance in non–small cell lung cancer. Cancer discovery, 4(6), 662-673.
  • ALK Pathway - Cre
  • Hallberg, B., & Palmer, R. H. (2016). ALK: a tyrosine kinase target for cancer therapy. FEBS letters, 590(19), 3213-3226.
  • Zou, H. Y., Li, Q., Lee, J. H., et al. (2012). Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. Recent patents on anti-cancer drug discovery, 7(1), 101-111.
  • Tumor Growth Inhibition with Ceritinib in Xenograft Model (A) Treatment...
  • An, F., Wang, F., Li, Y., et al. (2020). In vitro and in vivo synergistic efficacy of ceritinib combined with programmed cell death ligand-1 inhibitor in anaplastic lymphoma kinase-rearranged non-small-cell lung cancer. Cancer science, 111(6), 2174-2185.
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  • Collins, S. D., & Workman, P. (2006). Exploring a model-based analysis of patient derived xenograft studies in oncology drug development. Journal of pharmacokinetics and pharmacodynamics, 33(2), 235-250.
  • Hather, G., Liu, R., & Bandi, S. (2016). Statistical analysis of comparative tumor growth repeated measures experiments in the ovarian cancer patient derived xenograft (PDX) setting.
  • Fancelli, S., Zizioli, D., & Finazzi, D. (2017). Spotlight on ceritinib in the treatment of ALK+ NSCLC. Drug design, development and therapy, 11, 2035.
  • Galkin, A. V., Melnick, J. S., Kim, S., et al. (2009). Inhibition of ALK Signaling for Cancer Therapy. Clinical Cancer Research, 15(18), 5609-5614.
  • (S)-crizotinib inhibits NCI-H460 xenograft growth in vivo. a Tumor...
  • Signaling by ALK in cancer - Reactome Pathway D
  • ALK - Biomarker Consortium - OncLive.
  • Ou, S. H. I. (2011). Crizotinib: a novel and first-in-class multitargeted tyrosine kinase inhibitor for the treatment of anaplastic lymphoma kinase rearranged non-small cell lung cancer and beyond. Therapeutic advances in medical oncology, 3(5), 237-249.
  • Thapa, B., Xu, L., & Liu, G. (2024). Crizotinib Enhances PARP Inhibitor Efficacy in Ovarian Cancer Cells and Xenograft Models by Inducing Autophagy. Molecular Cancer Research, 22(9), 840-851.
  • Zee, B. C. (2007). STATISTICAL INFERENCE FOR TUMOR GROWTH INHIBITION T/C RATIO.
  • How can one calculate tumor growth inhibition?
  • Yamazaki, S., Johnson, M., & Wang, H. (2012). Pharmacokinetic/pharmacodynamic modeling of crizotinib for anaplastic lymphoma kinase inhibition and antitumor efficacy in human tumor xenograft mouse models. Drug metabolism and disposition, 40(3), 557-563.
  • Inhibition of tumor growth by Crizotinib in PANC-1 pancreatic cancer...
  • Crizotinib: uses, dosing, warnings, adverse events, interactions. (2024, July 19).
  • Burns, M. W., & Kim, E. S. (2015). Profile of ceritinib in the treatment of ALK+ metastatic non-small-cell lung cancer. Lung cancer (Auckland, NZ), 6, 35.
  • Crizotinib - Pfizer.
  • AusPAR ZYKADIA - Ceritinib - Novartis Pharmaceuticals Australia Pty Ltd - PM-2017-00696-1. (2020, March 4).
  • Hather, G., Liu, R., & Bandi, S. (2014). Growth Rate Analysis and Efficient Experimental Design for Tumor Xenograft Studies.
  • Development of an ALK-positive Non-Small-Cell Lung Cancer in Vitro Tumor 3D Culture Model for Therapeutic Screening - PMC.
  • Ceritinib Monograph for Professionals - Drugs.com. (2025, October 7).
  • Ceritinib in ALK-Positive Metastatic Non–Small Cell Lung Cancer - The ASCO Post. (2018, January 25).
  • XALKORI® (crizotinib)
  • Patientderived xenograft PDX tumors increase growth rate with time - Oncotarget. (2016, January 14).
  • Analysis of multiarm tumor growth trials in xenograft animals using phase change adaptive piecewise quadratic models - Duke Mathem
  • Preclinical pharmacodynamic studies of Aurora A inhibition by MLN8054.
  • Efficacy of combination chemotherapy using a novel oral chemotherapeutic agent, TAS-102, together with bevacizumab, cetuximab, or panitumumab on human colorectal cancer xenografts - Spandidos Public
  • Ceritinib Capsules - Novartis. (2025, December 10).
  • Safety, tolerability and pharmacokinetics of crizotinib in combination with cytotoxic chemotherapy for pediatric patients with refractory solid tumors or anaplastic large-cell lymphoma (ALCL): A Children's Oncology Group phase 1 consortium study (ADVL1212) - PMC. (2020, October 23).
  • XALKORI (crizotinib) Physician Therapeutic Management Guide. (2012, February 15).
  • Statistical Analysis of Xenograft Tumor Growth Change?
  • Guidelines for clinical practice of ALK fusion detection in non-small-cell lung cancer - PMC.
  • Challenges in ALK-Positive NSCLC Management. (2026, March 15).
  • First-Line Treatment of ALK-Positive NSCLC - healthbook TIMES Oncology Hem
  • Immunotherapy for ALK-Rearranged Non-Small Cell Lung Cancer: Challenges Inform Promising Approaches - MDPI. (2021, March 23).
  • Zykadia® DESCRIPTION AND COMPOSITION INDICATIONS DOSAGE REGIMEN AND ADMINISTR

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Safety & Regulatory Compliance

Safety

6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine proper disposal procedures

An authoritative operational and disposal directive for handling complex nitrogen-rich heterocyclic compounds, specifically tailored for 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine . Executive Summary 6-Pyridin-3-ylimi...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative operational and disposal directive for handling complex nitrogen-rich heterocyclic compounds, specifically tailored for 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine .

Executive Summary

6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine is a dense, nitrogen-rich heterocyclic amine frequently utilized as a building block or active pharmaceutical ingredient (API) in medicinal chemistry and kinase inhibitor development. Due to its potent biological activity, lipophilicity, and high nitrogen content, it requires stringent handling to prevent occupational exposure and specialized disposal protocols to mitigate the environmental release of toxic nitrogen oxides (NOx)[1].

Physicochemical Risk Profiling

Understanding the chemical nature of the compound is the foundation of safe handling. The imidazo[1,2-b]pyridazine core, coupled with a pyridine ring and an exocyclic amine, creates a highly conjugated molecule. We do not just wear PPE because it is standard; we wear it because the specific molecular architecture of this compound dictates its behavior in the environment and on human skin.

Table 1: Physicochemical and Hazard Summary

ParameterCharacteristicOperational Implication (Causality)
Chemical Class Nitrogen-rich heterocyclic amineGenerates toxic NOx gases upon uncontrolled combustion; requires catalytic scrubbing during disposal[2].
Physical State Solid (Powder/Crystalline)High risk of aerosolization. Micro-dust can easily bypass standard draft shields.
Solubility Soluble in DMSO, DMF; low in H2ORequires organic solvents for stock solutions, which act as penetration enhancers through the skin.
Primary Hazards Skin/Eye Irritant, Respiratory IrritantMandates strict use of localized exhaust ventilation and chemical-resistant barriers[3].
Incompatibilities Strong oxidizers, strong acidsRisk of exothermic degradation or uncontrolled, explosive nitration[4].

Laboratory Handling Workflow (SOP)

To ensure scientific integrity and operator safety, the handling of this compound must follow a self-validating protocol where each operational step incorporates a verifiable safety check.

Step-by-Step Methodology:

  • Preparation & PPE: Don standard PPE including a fitted N95/P100 particulate respirator (if handling bulk powder outside a closed system), double nitrile gloves, and a fully fastened lab coat.

    • Causality: The lipophilic nature of the compound allows it to penetrate single-layer latex easily. Double nitrile provides a verifiable breakthrough barrier.

  • Weighing: Perform all weighing inside a Class II Biological Safety Cabinet or a dedicated powder weighing hood with draft shielding. Use anti-static weighing boats[5].

    • Causality: Static charge causes fine powders of heterocyclic amines to aerosolize, leading to inhalation exposure and contamination of the analytical balance.

  • Solubilization: Transfer the pre-weighed solid into a sealed vial before removing it from the hood. Inject the solvent (e.g., DMSO) through a septum.

    • Causality: This closed-system transfer prevents the release of biologically active micro-dust into the general laboratory environment.

  • Verification (Self-Validating Step): Inspect the work area using a handheld UV lamp (365 nm).

    • Causality: Highly conjugated systems like imidazo-pyridazines often exhibit fluorescence. UV inspection serves as a rapid, self-validating check for residual surface contamination that is invisible to the naked eye.

HandlingWorkflow Step1 1. Risk Assessment & PPE (Double Nitrile, Respirator) Step2 2. Anti-Static Weighing (Ventilated Enclosure) Step1->Step2 Step3 3. Closed-System Solubilization (Septum Transfer) Step2->Step3 Step4 4. UV-Fluorescence Decontamination Check Step3->Step4

Fig 1. Self-validating laboratory handling workflow for fluorescent heterocyclic amines.

Spill Response and Decontamination Protocol

In the event of an accidental release, immediate containment is required to prevent cross-contamination.

  • Solid Spills: Do NOT sweep dry. Dry sweeping aerosolizes the API. Instead, cover the spill with absorbent paper towels lightly dampened with a suitable solvent (e.g., 10% isopropanol in water) to bind the powder, then wipe inward[6].

  • Liquid Spills (DMSO/Organic solutions): Apply a commercial universal absorbent or diatomaceous earth. Avoid using combustible materials like sawdust.

  • Surface Decontamination: Wash the area with a mild detergent solution, followed by a wipe-down with 70% ethanol. Verify cleanliness using the UV-lamp method described in the SOP.

Proper Disposal and Waste Segregation

The disposal of 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine is complicated by its dense nitrogen framework. Standard, uncontrolled incineration leads to the release of nitrogen oxides (NOx), which are potent greenhouse gases and smog precursors.

Step-by-Step Disposal Protocol:

  • Segregation: Collect all solid waste (contaminated gloves, weighing boats, empty vials) in a dedicated, clearly labeled "Hazardous Solid Waste - Nitrogenous Organics" container. Do not mix with halogenated waste unless necessary, as halogen mixing lowers the combustion efficiency and creates dioxin risks[5].

  • Liquid Waste Routing: Collect liquid waste in compatible high-density polyethylene (HDPE) carboys. Label explicitly as "Flammable Liquid Waste - Contains Toxic Nitrogen Heterocycles".

  • Prohibition of Drain Disposal: Under no circumstances should solutions of this compound be disposed of down the sink. Nitrogen heterocyclic compounds (NHCs) exhibit significant environmental persistence and toxicity to aquatic life, actively resisting standard municipal wastewater microbial treatments[1].

  • Contracting for Destruction: Transfer the waste to a licensed hazardous waste disposal facility. The legally and scientifically required destruction method is Controlled High-Temperature Incineration with Flue Gas Scrubbing [7].

Table 2: Incineration Parameters for Nitrogen-Rich Heterocycles

ParameterRequirementMechanistic Rationale
Primary Chamber Temp > 1000°CEnsures complete thermal cleavage of the stable imidazo[1,2-b]pyridazine core[8].
Residence Time > 2 secondsPrevents the formation of incomplete combustion products (e.g., toxic unburned hydrocarbons).
Flue Gas Treatment SCR or SNCR requiredUses ammonia or urea to catalytically reduce NOx back into harmless N2 gas.

Mechanistic Pathway of Thermal Degradation

To build trust in the disposal protocol, it is vital to understand the chemical fate of the compound during approved destruction. When subjected to high-temperature incineration, the carbon framework oxidizes to CO₂ and H₂O. However, the nitrogen atoms in the pyridine, imidazo, and pyridazine rings, as well as the exocyclic amine, oxidize into NO and NO₂ (collectively NOx). To prevent environmental release, the incinerator must utilize Selective Catalytic Reduction (SCR), where a reducing agent (urea) converts NOx into atmospheric nitrogen (N₂) and water.

IncinerationPathway A 6-Pyridin-3-ylimidazo[1,2-b] pyridazin-2-amine Waste B Thermal Oxidation (>1000°C + O2) A->B Atomization/Feeding C Combustion Effluent (CO2, H2O, NOx) B->C Ring Cleavage D Selective Catalytic Reduction (SCR + Urea) C->D Flue Gas Routing E Clean Atmospheric Release (N2, CO2, H2O) D->E NOx Neutralization

Fig 2. Thermal degradation and NOx neutralization pathway for nitrogen-rich heterocycles.

References

  • Acros PharmaTech Limited. (2018). Safety Data Sheet: Imidazo[1,2-b]pyridazine. Retrieved from7

  • AK Scientific, Inc. Safety Data Sheet: 3-Ethynylimidazo[1,2-b]pyridazine. Retrieved from3

  • Fisher Scientific. (2014). Safety Data Sheet: Imidazo[1,2-b]pyridazine. Retrieved from 4

  • National Center for Biotechnology Information (PMC). Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Retrieved from2

  • National Center for Biotechnology Information (PubMed). (2025). Treatment options of nitrogen heterocyclic compounds in industrial wastewater. Retrieved from 1

  • Organic Syntheses. Working with Hazardous Chemicals (Prudent Practices in the Laboratory). Retrieved from 5

Sources

Handling

Personal protective equipment for handling 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine

As a drug development professional or laboratory scientist, encountering novel or specialized chemical intermediates like 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine requires a rigorous, causality-driven approach to sa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a drug development professional or laboratory scientist, encountering novel or specialized chemical intermediates like 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine requires a rigorous, causality-driven approach to safety. This molecule features an imidazo[1,2-b]pyridazine core—a privileged pharmacological scaffold frequently utilized in the design of potent, ATP-competitive kinase inhibitors.

Because it is a specialized research chemical, comprehensive toxicological profiles (such as long-term carcinogenicity or reproductive toxicity) are typically unavailable. Under the OSHA Laboratory Standard (29 CFR 1910.1450), any chemical with an unknown toxicological profile must be treated as a highly toxic agent[1]. Furthermore, the National Research Council’s Prudent Practices in the Laboratory mandates that exposure to such novel compounds be minimized through strict engineering controls and targeted Personal Protective Equipment (PPE)[2].

This guide provides a self-validating, step-by-step operational protocol for the safe handling, solubilization, and disposal of this compound.

Hazard Assessment & Causality

To select the correct PPE and engineering controls, we must first understand the physical and chemical causality of the hazards posed by 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine:

  • Aerosolization & Electrostatic Charge: The compound is typically supplied as a fine, crystalline powder. Heterocyclic amines readily accumulate electrostatic charge. When manipulated with metal spatulas, electrostatic repulsion can cause the powder to "jump" and aerosolize, bypassing gravity settling and creating an immediate inhalation hazard.

  • Pharmacological Activity: Designed to interact with biological targets (like kinases), accidental systemic exposure poses a risk of unintended pharmacological interference in the handler.

  • The Carrier Solvent Risk (DMSO): In biological assays, this compound is almost exclusively solubilized in Dimethyl Sulfoxide (DMSO). DMSO is a potent dermal penetration enhancer. If a DMSO solution of the compound contacts bare skin or inappropriate glove material, the solvent will rapidly transport the active pharmaceutical ingredient directly into the bloodstream.

Personal Protective Equipment (PPE) Matrix

Standard latex or thin nitrile gloves are insufficient when handling biologically active compounds in penetrating solvents. The following table summarizes the mandatory PPE based on the operational phase, adhering to American Chemical Society (ACS) best practices[3].

Protection ZoneDry Powder Handling PhaseSolution Handling Phase (e.g., in DMSO)Causality / Rationale
Eye/Face ANSI Z87.1 Chemical Splash GogglesANSI Z87.1 Goggles + Face Shield (if >50mL)Protects ocular mucosa from highly irritating amine dust and solvent splashes.
Hands (Primary) Standard Nitrile Gloves (5-8 mil)Double Gloving: Neoprene or Butyl Rubber (Outer), Nitrile (Inner)Nitrile degrades rapidly in DMSO. Neoprene/Butyl provides the necessary chemical resistance against the carrier solvent.
Body Flame-resistant, fully buttoned lab coatFlame-resistant lab coat + impermeable apronPrevents powder accumulation on personal clothing and blocks solvent penetration.
Respiratory N95 / P100 Particulate RespiratorNot required if handled inside a certified fume hoodOnly required if a powder weighing hood/BSC is unavailable or during a spill cleanup.

Operational Workflow: Step-by-Step Protocol

Every protocol must be a self-validating system. The following steps ensure that the hazard is contained before the next phase of the operation begins.

Phase A: Preparation and Static Control
  • Verify Engineering Controls: Ensure the balance is located inside a dedicated, ventilated powder enclosure or a Class II Biological Safety Cabinet (BSC). Standard chemical fume hoods often have high face velocities that create turbulence, which will blow fine powders out of the weighing boat[4].

  • Neutralize Electrostatic Charge: Use an anti-static ionizer (e.g., a Zerostat gun) on the weighing boat, the spatula, and the interior of the balance enclosure.

    • Causality: Neutralizing the charge prevents the powder from dispersing into the air or clinging to the sides of the containment area, ensuring accurate weighing and eliminating inhalation risks.

Phase B: Weighing and Solubilization
  • Tare and Transfer: Using a static-free micro-spatula, carefully transfer the 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine into a pre-tared, sealable glass vial (e.g., an amber glass vial with a PTFE-lined cap).

  • In-Hood Solubilization: Do not remove the dry powder from the hood. Add the required volume of DMSO or alternative solvent directly to the vial while it remains inside the ventilated enclosure.

  • Seal and Decontaminate: Cap the vial tightly. Wipe the exterior of the sealed vial with a solvent-dampened wipe (e.g., ethanol or isopropanol) before transferring it to a vortex mixer or incubator.

    • Causality: Wiping the exterior removes microscopic dust particles that could contaminate laboratory surfaces or bare hands outside the hood.

Spill Response and Disposal Plans

Immediate Spill Response
  • Dry Powder Spill: Never sweep a dry powder spill. Sweeping introduces kinetic energy that aerosolizes the compound. Instead, cover the powder gently with absorbent paper towels lightly dampened with water or a mild solvent to suppress dust. Wipe up the material and place it directly into a hazardous waste bag.

  • Liquid Spill (DMSO Solution): Evacuate the immediate area. Don heavy-duty butyl rubber gloves. Cover the spill with an inert absorbent material (e.g., vermiculite or specialized chemical spill pads). Use tongs or a dustpan to collect the saturated pads—do not use your hands, even while gloved, to press down on DMSO-soaked materials.

Waste Disposal

Under environmental health and safety guidelines, all materials contaminated with 6-Pyridin-3-ylimidazo[1,2-b]pyridazin-2-amine must be segregated[2].

  • Classification: Label as "Hazardous Chemical Waste - Toxic Organic (Heterocyclic Amine)".

  • Solid Waste: Dispose of contaminated spatulas, weighing boats, and gloves in a dedicated, rigid, puncture-proof container.

  • Liquid Waste: Collect solvent waste in compatible HDPE or glass carboys. Do not mix with acidic waste streams, as the primary amine may react exothermically.

Exposure Control Pathway

The following diagram illustrates the logical progression of risk mitigation when handling this compound.

G N1 Hazard Assessment (Novel Heterocyclic Amine) N2 Engineering Controls (Laminar Flow Powder Hood) N1->N2 Define containment strategy N3 PPE Verification (Double Gloving, Goggles) N2->N3 Establish physical barriers N4 Solubilization (DMSO Carrier Risk) N3->N4 Execute chemical transfer N5 Decontamination & Waste Disposal N4->N5 Neutralize & discard

Workflow for handling novel heterocyclic amines, from hazard assessment to disposal.

References

  • Title: Occupational Exposure to Hazardous Chemicals in Laboratories (29 CFR 1910.1450) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards Source: National Research Council / National Institutes of Health (NIH) URL: [Link]

  • Title: Safety Tipsheets & Best Practices Source: American Chemical Society (ACS) URL: [Link]

Sources

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